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Foundational

An In-depth Technical Guide to the Physicochemical Properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride, a chiral piperazine derivative of significant interest in pharmaceutical development. Due to its structural motifs, this compound presents potential as a key building block in the synthesis of novel therapeutic agents. This document delves into the theoretical and practical aspects of its chemical identity, solubility, acidity, and spectral characteristics. While experimental data for this specific molecule is limited in public literature, this guide synthesizes available information on closely related analogs and details robust experimental protocols for the precise determination of its properties. All protocols are designed to be self-validating, ensuring scientific rigor and reproducibility.

Chemical Identity and Structure

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a salt of a disubstituted piperazine. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a prevalent scaffold in medicinal chemistry. The stereochemistry of the substituents at the C-2 and C-5 positions is fixed in the (2R, 5R) configuration, which can be critical for its biological activity and interaction with chiral targets like enzymes and receptors.

PropertyValueSource
Chemical Name ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochlorideN/A
Synonyms N/AN/A
CAS Number 2349395-67-9[1]
Molecular Formula C₆H₁₆Cl₂N₂O[1]
Molecular Weight 203.11 g/mol [1]
Chemical Structure OC[C@@H]1NCNC1.[H]Cl.[H]Cl[2]

Diagram 1: Chemical Structure of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

Caption: 2D representation of the title compound.

Physical State and Melting Point

Commercial suppliers describe ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride as a solid, though the specific crystalline form is not publicly documented. The melting point of a crystalline solid is a critical indicator of its purity. For piperazine dihydrochloride, the melting point is reported to be in the range of 318-320 °C (with decomposition).[3] Due to the presence of the methyl and methanol substituents, the melting point of the title compound is expected to differ.

Experimental Protocol: Melting Point Determination

The melting point should be determined using a calibrated digital melting point apparatus.

  • Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Diagram 2: Melting Point Determination Workflow

A Sample Preparation (Capillary Loading) C Controlled Heating (1-2 °C/min) A->C B Apparatus Calibration B->C D Visual Observation (First liquid to complete melting) C->D E Record Melting Range D->E

Caption: Workflow for melting point determination.

Solubility Profile

The solubility of a drug candidate is a crucial determinant of its bioavailability. As a dihydrochloride salt, ((2R,5R)-5-Methylpiperazin-2-yl)methanol is expected to be soluble in water and other polar protic solvents. The solubility of piperazine dihydrochloride in water is high (41 g/100 mL at 20 °C).[3] However, the introduction of the methyl and hydroxymethyl groups may alter this property.

Predicted Solubility
SolventPredicted SolubilityRationale
Water Highly SolubleDihydrochloride salt of a polar molecule.
Methanol SolublePolar protic solvent.
Ethanol SolublePolar protic solvent.
Acetonitrile Sparingly SolublePolar aprotic solvent.
Dichloromethane InsolubleNonpolar solvent.
Hexane InsolubleNonpolar solvent.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This method is the gold standard for determining the equilibrium solubility of a compound.

  • System Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Diagram 3: Isothermal Shake-Flask Solubility Workflow

A Add excess solid to solvent B Equilibrate at constant temperature A->B C Filter supernatant B->C D Quantify concentration by HPLC C->D

Caption: Workflow for solubility determination.

Acidity (pKa)

As a diprotic base, ((2R,5R)-5-Methylpiperazin-2-yl)methanol has two pKa values corresponding to the protonation of its two nitrogen atoms. These values are critical for understanding its ionization state at physiological pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The pKa values for piperazine are approximately 5.35 and 9.73. The presence of an electron-donating methyl group is expected to slightly increase the basicity (raise the pKa) of the adjacent nitrogen, while the electron-withdrawing effect of the hydroxymethyl group may slightly decrease the basicity of its adjacent nitrogen.

Estimated pKa Values

Based on the pKa values of piperazine and the electronic effects of the substituents, the pKa values for ((2R,5R)-5-Methylpiperazin-2-yl)methanol are estimated to be in the following ranges:

  • pKa₁: ~5.0 - 5.5

  • pKa₂: ~9.5 - 10.0

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[4]

  • Solution Preparation: A standard solution of the compound is prepared in water or a suitable co-solvent system.

  • Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points of the curve, which can be identified from the first or second derivative of the titration curve.

Diagram 4: Potentiometric Titration Workflow

cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare standard solution of the compound C Titrate with standardized acid A->C B Calibrate pH electrode B->C D Record pH after each addition C->D E Plot titration curve (pH vs. volume) D->E F Determine equivalence points (derivatives) E->F G Calculate pKa values F->G

Caption: Workflow for pKa determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperazine ring, the methyl group, and the hydroxymethyl group. The chemical shifts and coupling patterns of the ring protons will be complex due to their diastereotopic nature.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2~3.5 - 3.8 (m)~55 - 60
C-3~3.0 - 3.4 (m)~40 - 45
C-5~3.2 - 3.6 (m)~50 - 55
C-6~3.0 - 3.4 (m)~45 - 50
-CH₃~1.2 - 1.4 (d)~15 - 20
-CH₂OH~3.6 - 3.9 (m)~60 - 65

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
3200-3600 (broad)O-H stretch (alcohol)
2400-2800 (broad)N-H⁺ stretch (amine salt)
2850-3000C-H stretch (alkane)
1500-1600N-H bend
1000-1200C-N stretch
Experimental Protocols for Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an ATR (Attenuated Total Reflectance) accessory.

    • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

Chiral Purity Analysis

As a chiral molecule, the enantiomeric purity of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are powerful techniques for separating and quantifying enantiomers.

Chiral HPLC

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral compounds, including piperazine derivatives.[5]

6.1.1. Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Screen a variety of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase Optimization: Evaluate different mobile phase compositions, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Method Validation: Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Diagram 5: Chiral HPLC Method Development Workflow

A Select Chiral Stationary Phase B Optimize Mobile Phase (Solvent ratio, additive) A->B C Optimize Flow Rate and Temperature B->C D Method Validation (ICH guidelines) C->D

Caption: Workflow for chiral HPLC method development.

Chiral Capillary Electrophoresis (CE)

Chiral CE offers high separation efficiency and low sample consumption, making it an attractive alternative to HPLC. The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[6]

6.2.1. Experimental Protocol: Chiral CE Method Development

  • Chiral Selector Screening: Evaluate different cyclodextrins (e.g., β-cyclodextrin, sulfated β-cyclodextrin) as chiral selectors.

  • Buffer Optimization: Optimize the pH, concentration, and composition of the background electrolyte.

  • Voltage and Temperature Optimization: Optimize the applied voltage and capillary temperature to achieve the best resolution and analysis time.

  • Method Validation: Validate the developed method as per regulatory requirements.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. While specific experimental data for this compound is not extensively available, the provided protocols, based on established scientific principles and data from analogous structures, offer a robust approach for its characterization. The detailed methodologies for determining melting point, solubility, pKa, and for conducting spectroscopic and chiral purity analyses will empower researchers in drug discovery and development to thoroughly evaluate this promising pharmaceutical building block.

References

  • Piperazine. Wikipedia. [Link]

  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Publications. [Link]

  • (2R,5R)-2,5-dimethylpiperazine. PubChem. [Link]

  • Piperazine Dihydrochloride. PubChem. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. [Link]

  • ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... ResearchGate. [Link]

  • Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. ResearchGate. [Link]

  • ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. Synthonix. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]

  • Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. PubMed. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. MDPI. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • Development of a Chiral Capillary Electrophoresis Method for the Enantioseparation of Verapamil Using Cyclodextrins as Chiral Selectors and Experimental Design Optimization. MDPI. [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

  • 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. [Link]

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Royal Society of Chemistry. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. [Link]

  • ¹³C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. Chromatography Online. [Link]

  • ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. MDPI. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

Sources

Exploratory

Comprehensive Structural Characterization and Molecular Weight Determination of CAS 2349395-67-9

Executive Summary In the landscape of modern drug discovery, chiral piperazine derivatives serve as privileged scaffolds, offering unique conformational flexibility and precise hydrogen-bonding capabilities[1]. CAS 23493...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, chiral piperazine derivatives serve as privileged scaffolds, offering unique conformational flexibility and precise hydrogen-bonding capabilities[1]. CAS 2349395-67-9 , chemically identified as ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride, is a highly valuable synthetic intermediate. This whitepaper provides an in-depth, self-validating technical framework for the structural characterization and molecular weight confirmation of this compound, designed specifically for analytical chemists and drug development professionals.

Theoretical Framework: Molecular Weight & Stoichiometry

Understanding the causality behind salt formation is critical for accurate characterization. The free base of this compound, ((2R,5R)-5-methylpiperazin-2-yl)methanol (C6H14N2O), possesses two basic secondary amine centers within the piperazine ring.

To prevent disproportionation and enhance both aqueous solubility and solid-state stability, the molecule is formulated as a dihydrochloride salt[2]. This stoichiometric ratio requires two equivalents of hydrochloric acid (HCl) per molecule of the free base.

  • Free Base Exact Mass: 130.1106 Da

  • Free Base Molecular Weight: 130.19 g/mol

  • Dihydrochloride Salt Molecular Weight: 130.19 + (2 × 36.46) = 203.11 g/mol [3].

Table 1: Physicochemical Properties of CAS 2349395-67-9
PropertyValueRationale / Impact
CAS Registry Number 2349395-67-9Unique identifier for the specific (2R, 5R) dihydrochloride isomer.
Chemical Formula (Salt) C6H16Cl2N2OIncludes the two protonated amines and two chloride counterions.
Molecular Weight (Salt) 203.11 g/mol Used for gravimetric calculations during standard preparation.
Exact Mass (Free Base) 130.1106 DaTarget mass for high-resolution mass spectrometry (HRMS).

Structural Characterization Workflows

To ensure absolute scientific integrity, a multidimensional analytical approach must be employed. Relying on a single technique can lead to false positives, especially with chiral salts. The workflow below outlines a self-validating system integrating Mass Spectrometry, Nuclear Magnetic Resonance, and solid-state analysis.

Workflow A Sample Prep CAS 2349395-67-9 B LC-HRMS Exact Mass A->B C 1D/2D NMR Stereochemistry A->C D PXRD & IC Salt Form A->D E Integrated Validation B->E C->E D->E

Multidimensional structural characterization workflow for CAS 2349395-67-9.

Experimental Protocols (Self-Validating Systems)

LC-HRMS Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of small molecules[4]. Because the dihydrochloride salt dissociates in solution, the mass spectrometer will detect the protonated free base [M+H]+ .

Causality Insight: A common pitfall is expecting the salt adduct in the MS1 spectrum. To maintain a self-validating system, we run the analysis in positive Electrospray Ionization (ESI+) mode to target the highly basic piperazine core, while utilizing a separate Ion Chromatography (IC) workflow for chloride counterion stoichiometry.

LCHRMS A System Suitability Test (SST) Mass Accuracy < 2 ppm B Sample Injection (0.1 mg/mL in H2O:MeCN) A->B C ESI+ Ionization Formation of [M+H]+ B->C D Q-TOF Mass Analysis Isotopic Profiling C->D E Data Processing Formula Generation D->E

Self-validating LC-HRMS protocol for exact mass and molecular weight determination.

Step-by-Step Methodology:

  • System Suitability Test (SST): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF or Orbitrap system. Ensure mass accuracy is <2.0 ppm.

  • Sample Preparation: Dissolve CAS 2349395-67-9 in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL.

  • Chromatographic Separation: Utilize a ZIC-HILIC column (100 x 2.1 mm, 3 µm). HILIC is chosen over standard C18 because the highly polar dihydrochloride salt exhibits poor retention on reversed-phase columns.

  • Acquisition: Run in ESI+ mode scanning from m/z 50 to 500.

  • Data Processing: Extract the exact mass for [M+H]+ at 131.1184 m/z . Validate the isotopic distribution (M+1, M+2) against the theoretical model for C6H14N2O.

Table 2: Self-Validating LC-HRMS Parameters
ParameterSpecification / Rationale
Column ZIC-HILIC (100 x 2.1 mm, 3 µm) - Retains polar amines
Mobile Phase A 10 mM Ammonium Formate in H2O (pH 3.0)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Mode ESI Positive (+)
Target m/z [M+H]+ 131.1184 m/z
Mass Accuracy Threshold <2.0 ppm
NMR Stereochemical Validation

While HRMS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the (2R, 5R) stereochemistry. Chiral discrimination of piperazines can be complex[5], making 2D NMR techniques essential.

Causality Insight: Due to the highly polar nature of the dihydrochloride salt, Deuterium Oxide ( D2​O ) is the solvent of choice. However, researchers must account for the rapid exchange of the amine (NH) and hydroxyl (OH) protons with deuterium, rendering them invisible in the 1H NMR spectrum. Structural elucidation must therefore rely on the carbon-bound protons and 2D heteronuclear correlations (HSQC/HMBC).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of D2​O (99.9% D).

  • Acquisition: Utilize a 400 MHz or 600 MHz NMR spectrometer. Acquire standard 1D 1H and 13C spectra.

  • 2D Correlation: Acquire COSY (to trace the piperazine ring spin system) and HSQC (to assign carbon-proton pairs).

  • Stereochemical Assignment: Acquire a 2D NOESY or ROESY spectrum. The critical diagnostic feature is the trans relationship between the 5-methyl group and the 2-hydroxymethyl group. A lack of strong Nuclear Overhauser Effect (NOE) cross-peaks between these two substituents confirms they reside on opposite faces of the piperazine chair conformation, validating the (2R, 5R) relative stereochemistry.

Table 3: Diagnostic NMR Signals (Expected in D2​O )
NucleusPositionExpected Shift (ppm)Multiplicity / Rationale
1H 5- CH3​ ~1.3 - 1.5Doublet (Coupled to the axial H-5 proton)
1H CH2​ -OH~3.6 - 3.9Multiplet (Diastereotopic protons adjacent to the chiral center)
1H Ring CH~3.2 - 3.5Complex multiplets (Axial/Equatorial ring protons)
13C 5- CH3​ ~15.0 - 18.0Primary aliphatic carbon
13C CH2​ -OH~58.0 - 62.0Deshielded oxygen-bound carbon

Conclusion

The rigorous structural characterization of CAS 2349395-67-9 requires a holistic understanding of its physicochemical properties. By acknowledging its molecular weight of 203.11 g/mol as a dihydrochloride salt[3], and applying orthogonal, self-validating analytical techniques like HILIC-HRMS and 2D NMR, researchers can confidently verify both the chemical identity and the precise (2R, 5R) stereochemistry required for downstream pharmaceutical synthesis.

References

  • ((2R,5R)-5-methylpiperazin-2-yl)
  • N-[2-(4-benzylpiperazin-1-yl)
  • Source: benchchem.
  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)
  • Source: drugtargetreview.

Sources

Exploratory

Crystal structure of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

An In-Depth Technical Guide to the Crystal Structure Determination of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride For distribution to: Researchers, scientists, and drug development professionals. Abstract Th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Determination of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide outlines a comprehensive, field-proven methodology for determining the single-crystal X-ray structure of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. As the crystal structure of this specific compound is not publicly available, this document serves as a detailed roadmap for researchers, providing both the practical protocols and the underlying scientific rationale for each step. The guide covers the entire workflow, from strategic crystal growth of this hydrophilic dihydrochloride salt to the intricacies of data collection, structure solution, and refinement. Furthermore, it presents a theoretical analysis of the expected molecular conformation and the critical hydrogen bonding networks that likely govern its solid-state architecture. This document is designed to empower researchers in drug development and materials science with the necessary knowledge to elucidate the three-dimensional structure of this and similar chiral piperazine derivatives, a crucial step in understanding their structure-activity relationships (SAR).

Introduction: The Significance of Structural Elucidation

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of stereocenters, as in ((2R,5R)-5-Methylpiperazin-2-yl)methanol, imparts a specific three-dimensional geometry that is fundamental to its interaction with biological targets. As a dihydrochloride salt, the compound's solubility, stability, and solid-state properties are significantly influenced by its crystal packing and intermolecular interactions.

Determining the precise atomic arrangement through single-crystal X-ray diffraction (SCXRD) is the definitive method for structural elucidation.[1] It provides unambiguous information on:

  • Molecular Conformation: The exact chair, boat, or twist-boat conformation of the piperazine ring and the orientation of its substituents.[2]

  • Stereochemistry: Absolute confirmation of the (2R,5R) configuration.

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network involving the protonated piperazine nitrogens, the hydroxyl group, and the chloride counter-ions, which dictates the crystal's thermodynamic stability.[3]

This structural knowledge is invaluable for rational drug design, polymorphism screening, and formulation development.

Predicted Molecular Structure and Conformation

Based on established principles of conformational analysis for substituted piperazines, we can predict the likely low-energy conformation of the ((2R,5R)-5-Methylpiperazin-2-yl)methanol dication.

  • Piperazine Ring Conformation: The piperazine ring is expected to adopt a stable chair conformation.

  • Substituent Orientation: To minimize steric hindrance (A1,3 strain), the two substituents—the methyl group at C5 and the methanol group at C2—are predicted to occupy equatorial positions on the piperazine ring. This trans-diequatorial arrangement is generally the most stable for 2,5-disubstituted piperazines.

The following diagram illustrates the predicted chair conformation of the dication.

Caption: Predicted diequatorial chair conformation of the ((2R,5R)-5-Methylpiperazin-2-yl)methanol dication.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure can be logically divided into two major phases: Crystal Growth and Single-Crystal X-ray Diffraction Analysis.

workflow cluster_growth Phase 1: Crystal Growth cluster_diffraction Phase 2: SCXRD Analysis start High-Purity Compound (>98%) solubility Solubility Screening start->solubility setup Set Up Crystallization Experiments solubility->setup incubation Incubation & Monitoring setup->incubation harvest Crystal Harvesting & Selection incubation->harvest mount Crystal Mounting harvest->mount data_collection Data Collection mount->data_collection data_processing Data Processing & Reduction data_collection->data_processing solve Structure Solution (e.g., SHELXT) data_processing->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & Reporting (CIF) refine->validate

Caption: Overall workflow for crystal structure determination.

PART A: Crystal Growth Protocol

Growing high-quality single crystals is often the most challenging step.[4] For a polar, hydrophilic dihydrochloride salt, careful solvent selection is paramount.

1. Materials and Equipment:

  • ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride (purity >98%)

  • Screening solvents: Methanol, Ethanol, Isopropanol, Water, Acetonitrile.[5][6]

  • Anti-solvents (for diffusion/layering): Diethyl ether, Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF).

  • Small glass vials (1-4 mL), crystallization plates.

  • Microscope with polarizing filters.

2. Step-by-Step Methodology: Vapor Diffusion

Vapor diffusion is a gentle and highly effective method for growing crystals of sensitive organic molecules.[7][8][9]

  • Step 1: Prepare the Stock Solution. Dissolve 10-20 mg of the compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., methanol or water) to create a near-saturated solution. Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.

  • Step 2: Set up the Crystallization Vial. Place the filtered solution (50-100 µL) as a droplet on a siliconized glass coverslip or in a small, open inner vial.

  • Step 3: Prepare the Reservoir. In a larger, sealable outer vial or well, place 0.5-1.0 mL of an "anti-solvent" in which the compound is insoluble (e.g., ethyl acetate or diethyl ether). The anti-solvent must be miscible with the primary solvent.

  • Step 4: Seal and Incubate. Place the inner vial inside the larger vial (or invert the coverslip over the well) and seal the system tightly.[10] Ensure the setup is placed in a vibration-free location at a constant temperature (e.g., 4 °C or room temperature).

  • Step 5: Mechanism of Action & Monitoring. The more volatile anti-solvent will slowly diffuse into the primary solvent droplet. This gradually decreases the solubility of the compound, leading to a state of supersaturation and, ideally, slow nucleation and crystal growth over several days to weeks. Monitor the vials periodically under a microscope without disturbing them.

  • Step 6: Crystal Selection. Suitable crystals for SCXRD should be transparent, have well-defined faces, and be free of cracks or inclusions.[4] They should extinguish light cleanly when viewed under cross-polarized light.

PART B: Single-Crystal X-ray Diffraction Protocol

1. Crystal Mounting and Data Collection:

  • Step 1: Mounting. Using a micromanipulator and a microscope, select a suitable crystal (typically 0.1-0.3 mm in its largest dimension).[11] Mount the crystal on a cryo-loop using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage and thermal vibrations.

  • Step 2: Data Collection Strategy. The mounted crystal is placed on a goniometer in the X-ray diffractometer. A data collection strategy is devised to measure the intensities of a complete and redundant set of diffraction spots.[12] This typically involves rotating the crystal through a range of 180° or more, collecting diffraction images at small angular increments (e.g., 0.5° per frame).[11][13]

2. Structure Solution and Refinement:

This phase involves converting the raw diffraction data into a 3D atomic model using specialized software, such as the widely used SHELX suite.[14][15][16][17][18]

  • Step 1: Data Processing. The raw images are processed to determine the unit cell dimensions, space group, and to integrate the intensities of each reflection.

  • Step 2: Structure Solution (SHELXT or similar). Ab initio or direct methods are used to solve the "phase problem" and generate an initial electron density map.[19] This map reveals the positions of the heavier atoms (Cl, O, N, C).

  • Step 3: Model Building and Refinement (SHELXL). The initial atomic positions are refined against the experimental data using a least-squares algorithm.[16][18] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. This iterative process of refinement and model adjustment continues until the calculated diffraction pattern closely matches the observed data. Convergence is assessed by monitoring the R-factor (agreement factor) and the flatness of the difference Fourier map.

Expected Crystallographic Data and Intermolecular Interactions

The final output of a successful structure determination is a Crystallographic Information File (CIF). Below is a table summarizing the key parameters that would be determined.

Table 1: Anticipated Crystallographic Data for ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

ParameterExpected InformationSignificance
Formula C₆H₁₆N₂O²⁺ · 2Cl⁻Confirms chemical composition in the asymmetric unit.
Crystal System e.g., Monoclinic, OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group e.g., P2₁, P2₁2₁2₁Defines the symmetry elements within the unit cell. For a chiral molecule from a chiral source, it must be a non-centrosymmetric space group.
Unit Cell (Å, °) a, b, c, α, β, γDimensions and angles of the repeating unit of the crystal lattice.
Z Integer (e.g., 2, 4)Number of formula units per unit cell.
R-factor (R1) < 0.05 (for publishable data)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-Fit ~1.0Indicates the quality of the refinement.

Anticipated Hydrogen Bonding Network:

The crystal packing will be dominated by a robust three-dimensional network of charge-assisted hydrogen bonds.[10] The chloride ions are excellent hydrogen bond acceptors.[12]

  • Donors: The two protonated amine nitrogens (N-H⁺) and the hydroxyl group (O-H) are strong hydrogen bond donors.

  • Acceptors: The two chloride anions (Cl⁻) are the primary acceptors.

We predict a network where each dication is linked to multiple neighboring units via the chloride ions, forming a highly stable, tightly packed structure. This is a common and stabilizing motif in piperazinium dihydrochloride salts.[3][20]

H_Bonding cation ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dication N1H N1-H+ cation->N1H N4H N4-H+ cation->N4H OH O-H cation->OH Cl1 Cl- (Anion 1) N1H->Cl1 N-H+···Cl- Cl2 Cl- (Anion 2) N1H->Cl2 N-H+···Cl- Cl3 Cl- (Anion 3) N4H->Cl3 N-H+···Cl- Cl4 Cl- (Anion 4) OH->Cl4 O-H···Cl-

Caption: Schematic of the expected hydrogen bond donor-acceptor relationships.

Conclusion

This guide provides a robust and scientifically grounded framework for the complete single-crystal X-ray structure determination of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. By following the detailed protocols for crystallization and diffraction analysis, researchers can obtain the definitive three-dimensional structure of this molecule. The resulting structural insights into conformation and intermolecular interactions are critical for advancing its development in pharmaceutical and chemical research, enabling a deeper understanding of its behavior and function at the molecular level.

References

  • Technobis Crystallization Systems. (2024, August 1). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 10), 1449–1456. Retrieved from [Link]

  • Leslie, A. G. W., & Powell, H. R. (2017). X-ray data processing. Essays in Biochemistry, 61(4), 425-436. Retrieved from [Link]

  • Dauter, Z. (1997). Data-collection strategies. Acta Crystallographica Section D, Biological Crystallography, 53(Pt 2), 169-175. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mirmehrabi, M., & Rohani, S. (2005). Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. Organic Process Research & Development, 9(5), 582-591. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Retrieved from [Link]

  • Chadha, R., & Jones, W. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E, Crystallographic Communications, 80(Pt 11), 1083-1090. Retrieved from [Link]

  • ShelXle. (2020, August 15). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. Retrieved from [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]

  • CCP4. (2025, December 13). Solve a small-molecule structure. CCP4 Wiki. Retrieved from [Link]

  • University of Jyväskylä. (2007). T U T O R I A L - 1 Getting started. School of Chemistry. Retrieved from [Link]

  • Smith, J. D., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42, 878–884. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]

  • Fullston, F., et al. (2014). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Journal of Visualized Experiments, (83), e51083. Retrieved from [Link]

  • Lee, S., et al. (2009). Molecular Solids From Symmetrical Bis(piperazine-2,5-diones) With Open and Closed Monomer Conformations. Crystal Growth & Design, 9(4), 1864–1870. Retrieved from [Link]

  • Kefi, R., et al. (2009). Piperazine-1,4-diium bis[tetrachloridoaurate(III)] dihydrate. Acta Crystallographica Section E, Structure Reports Online, 65(11), m1377. Retrieved from [Link]

  • Lee, S., et al. (2009). Molecular Solids from Symmetrical Bis(piperazine-2,5-diones) with Open- and Closed-Monomer Conformations. Crystal Growth & Design, 9(4), 1864-1870. Retrieved from [Link]

  • Kougoulos, E., et al. (2010). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 10(9), 4161-4171. Retrieved from [Link]

  • Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2529-2542. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine Dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Bream, R. N., et al. (2008). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters, 10(1), 145-148. Retrieved from [Link]

  • Butler, B. J., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride in Targeted Covalent Inhibitor Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The chiral building block ((2R,5R)-5-Methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The chiral building block ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2349395-67-9) has emerged as a critical Active Pharmaceutical Ingredient (API) intermediate in the development of next-generation oncology drugs[1]. Specifically, this substituted piperazine serves as a rigid, stereochemically defined linker in Targeted Covalent Inhibitors (TCIs), such as those designed to target the KRAS G12C mutation[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard reaction recipes. Here, we will dissect the causality behind the physicochemical behavior of this intermediate, explaining exactly why specific stereochemical and salt-form choices dictate the success of downstream API synthesis.

Mechanistic Insights & Stereochemical Causality

Why the Dihydrochloride Salt?

Chiral piperazines in their free-base form are notoriously hygroscopic and susceptible to atmospheric oxidation, which can compromise enantiomeric purity over time[3]. The use of the dihydrochloride salt is a deliberate design choice:

  • Stability: It locks the secondary amines in a protonated, unreactive state, yielding a highly crystalline, free-flowing powder with long-term shelf stability.

  • Stoichiometric Control: During synthesis, it allows for precise, base-mediated liberation of the free amines in situ, preventing premature side reactions.

The Causality of the (2R,5R) Configuration

In the context of KRAS G12C inhibitors, the API must navigate a narrow surface groove on the target protein to project a covalent warhead (typically an acrylamide) toward the mutant Cysteine-12 residue[2].

  • Conformational Locking: The trans-arrangement of the C5-methyl and C2-hydroxymethyl groups forces the piperazine ring into a highly specific chair conformation.

  • Vectoring: This rigid conformation minimizes pseudoallylic strain when the piperazine is coupled to a heteroaryl core, perfectly vectoring the warhead for covalent trapping. The (2S,5S) enantiomer is sterically incompatible with the target binding pocket.

Synthetic Workflow & Application

The integration of this intermediate into a final API requires a carefully orchestrated sequence of regioselective protection, structural coupling, and warhead installation.

API_Workflow Start ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride (CAS: 2349395-67-9) Step1 Regioselective N-Protection (Boc2O, DIPEA, DCM, 0°C) Start->Step1 Base-mediated Neutralization Step2 SNAr Core Coupling (Heteroaryl Halide, K2CO3, DMF, 80°C) Step1->Step2 Linker Attachment Step3 Boc Deprotection & Acylation (TFA, then Acryloyl Chloride, -10°C) Step2->Step3 Warhead Installation Final Targeted Covalent Inhibitor (API) (e.g., KRAS G12C Inhibitor) Step3->Final Purification (HPLC)

Workflow for synthesizing a Targeted Covalent Inhibitor using the (2R,5R)-piperazine intermediate.

Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that intermediate quality is verified before proceeding to the next step.

Protocol A: Regioselective N-Protection

Because the piperazine ring contains two secondary amines, differentiating them is critical. This protocol exploits the internal steric environment of the molecule.

  • Preparation: Suspend 1.0 eq of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM is a non-coordinating solvent. It prevents external hydrogen bonding, allowing the substrate's internal sterics to strictly dictate the reaction pathway.

  • Basification: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise while cooling the vessel to 0°C.

    • Causality: The dihydrochloride salt must be neutralized. DIPEA is a non-nucleophilic base; its massive steric bulk prevents it from forming transient adducts with electrophiles, a common side reaction when using smaller bases like triethylamine.

  • Electrophilic Addition: Dissolve 1.0 eq of Di-tert-butyl dicarbonate (Boc₂O) in DCM and add dropwise over 45 minutes, strictly maintaining the internal temperature at 0°C.

    • Causality: The N1 amine is heavily shielded by the bulky C2-hydroxymethyl group and its associated hydrogen-bonding network. By keeping the temperature at 0°C (kinetic control), the Boc group selectively attacks the less hindered N4 amine. Elevated temperatures will override this kinetic barrier, causing bis-protection.

  • Workup & Self-Validation: Quench with saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

    • Validation checkpoint: Analyze via TLC (DCM:MeOH 9:1, Ninhydrin stain). A single major spot confirms successful regioselective monoprotection. Multiple spots indicate a failure in temperature control.

Protocol B: SNAr Coupling to a Heteroaryl Core
  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) and the target heteroaryl chloride core (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the charge distribution of the Meisenheimer complex transition state during Nucleophilic Aromatic Substitution (SNAr).

  • Reaction: Add 2.0 eq of anhydrous K₂CO₃ and heat to 80°C for 12 hours.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. 80°C provides the precise activation energy to overcome aromatic resonance stabilization without thermally degrading the Boc protecting group.

  • Isolation & Self-Validation: Cool to room temperature and precipitate the product by adding ice-cold water. Filter and dry under vacuum.

    • Validation checkpoint: LC-MS analysis of the precipitate must show the exact mass of the coupled product, confirming the complete displacement of the halide.

Quantitative Data & Analytical Specifications

To ensure the integrity of the downstream API, the intermediate and its primary derivatives must meet rigorous analytical specifications.

ParameterSpecification / ResultMechanistic Rationale
Chemical Purity (HPLC) ≥ 97.0%Ensures the absence of des-methyl or des-hydroxymethyl impurities, which would derail downstream SNAr coupling[1].
Enantiomeric Excess (ee) ≥ 99.0%Critical for the 3D vectoring of the covalent warhead; the wrong enantiomer causes steric clashes in the target binding pocket.
Water Content (KF) ≤ 0.5%Minimizes the competitive hydrolysis of Boc₂O during the initial regioselective protection step.
Regioselectivity (N4 vs N1) > 95:5 (at 0°C)Kinetic control exploits the steric shielding of the N1 position by the adjacent C2-hydroxymethyl group.

Downstream Application: KRAS G12C Inhibition Pathway

To understand the ultimate value of this API intermediate, one must look at the biological pathway it is designed to disrupt. The final API utilizes the (2R,5R)-piperazine scaffold to project an acrylamide warhead directly into the KRAS G12C mutant pocket, permanently trapping the oncoprotein in its inactive state[2].

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS (GEF) RTK->SOS Activation KRAS_GDP KRAS(G12C)-GDP (Inactive State) SOS->KRAS_GDP Nucleotide Exchange KRAS_GTP KRAS(G12C)-GTP (Active Oncogenic State) KRAS_GDP->KRAS_GTP GTP Binding Effector Downstream Effectors (RAF / MEK / ERK) KRAS_GTP->Effector Proliferation & Survival Inhibitor Covalent API (Piperazine-linked) Inhibitor->KRAS_GDP Covalent Trapping at Cys12

Mechanism of action for the final API, showing the covalent trapping of KRAS(G12C).

References

  • Synthonix Catalog Data Title: ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - [M88328] Source: Synthonix, Inc. URL:[Link]

  • Chemical and Physical Properties Title: (Piperazin-2-yl)methanol | C5H12N2O | CID 11788288 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Title: Tetracyclic heteroaryl compounds and methods of use thereof (US Patent 10,597,405 B2)

Sources

Application

Application Notes and Protocols for the Regioselective Functionalization of ((2R,5R)-5-Methylpiperazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The ((2R,5R)-5-Methylpiperazin-2-yl)meth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The ((2R,5R)-5-Methylpiperazin-2-yl)methanol core represents a chiral, disubstituted piperazine scaffold of significant interest in contemporary drug discovery. Piperazine derivatives are integral components of numerous FDA-approved drugs, valued for their ability to impart favorable pharmacokinetic properties such as enhanced aqueous solubility and oral bioavailability.[1] The specific stereochemistry and bifunctional nature of ((2R,5R)-5-Methylpiperazin-2-yl)methanol, featuring two distinct secondary amines and a primary alcohol, offer a rich platform for the generation of diverse and structurally complex molecules. This guide provides a detailed exploration of the principles and protocols governing the regioselective functionalization of this valuable building block, enabling precise chemical modifications for the development of novel therapeutic agents.

Understanding the Regioselectivity: A Tale of Two Nitrogens

The central challenge and opportunity in the functionalization of ((2R,5R)-5-Methylpiperazin-2-yl)methanol lies in the differential reactivity of its two nitrogen atoms, N1 and N4. The ability to selectively target one nitrogen over the other is paramount for the rational design of new chemical entities. This regioselectivity is primarily governed by a combination of steric and electronic factors.

  • N1 (adjacent to the hydroxymethyl group): This nitrogen is generally considered to be less sterically hindered compared to N4. The hydroxymethyl group is relatively small, allowing for easier access of reagents.

  • N4 (adjacent to the methyl group): The methyl group at the C5 position exerts a greater steric influence, making the adjacent N4 nitrogen more hindered. This steric bulk can be exploited to direct functionalization to the N1 position.

From an electronic standpoint, the electron-donating nature of the methyl group slightly increases the electron density and, consequently, the nucleophilicity of the N4 nitrogen. Conversely, the hydroxymethyl group at C2 can potentially engage in intramolecular hydrogen bonding, which may modulate the nucleophilicity of the N1 nitrogen. However, in many synthetic applications, steric hindrance is the dominant factor dictating the site of reaction.

Strategic Approaches to Regioselective Functionalization

Achieving selective functionalization of either the N1 or N4 position requires careful consideration of reaction conditions and the choice of reagents. The two primary strategies involve:

  • Direct Regioselective Functionalization: Exploiting the inherent steric and electronic differences between the two nitrogen atoms to favor reaction at one site.

  • Protecting Group Strategy: Temporarily blocking one nitrogen with a protecting group to force the reaction to occur at the other, followed by deprotection.

The following sections will detail protocols for both approaches.

PART 1: Selective Functionalization of the N1 Position

The less sterically hindered N1 position is the more accessible site for many chemical transformations, particularly with bulky reagents.

Protocol 1.1: Regioselective N1-Arylation via Buchwald-Hartwig Amination

This protocol is adapted from established methods for the N-arylation of piperazine derivatives and is expected to favor the less hindered N1 position.[2]

Reaction Scheme:

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride1403898-63-4166.65167 mg1.0
Aryl halide (e.g., 4-bromotoluene)106-38-7171.04205 mg1.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.7223 mg0.025
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.6624 mg0.05
Sodium tert-butoxide (NaOt-Bu)865-48-596.10240 mg2.5
Anhydrous Dioxane123-91-188.115 mL-

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride, aryl halide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add anhydrous dioxane to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of a bulky phosphine ligand like XPhos is crucial for promoting the reductive elimination step and can enhance regioselectivity by favoring the less sterically hindered N1 position.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this cross-coupling reaction.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst deactivation.

PART 2: Selective Functionalization of the N4 Position

Direct functionalization of the more sterically hindered N4 position is challenging and often requires a protecting group strategy.

Protocol 2.1: N4-Acylation via a Mono-N-Boc Protection Strategy

This protocol utilizes the widely adopted tert-butyloxycarbonyl (Boc) protecting group to temporarily block the N1 position, allowing for selective acylation at N4.[1]

Workflow Diagram:

G A ((2R,5R)-5-Methylpiperazin-2-yl)methanol B N1-Boc protected intermediate A->B Boc₂O, Solvent C N4-Acyl-N1-Boc intermediate B->C Acyl Chloride, Base D N4-Acyl-((2R,5R)-5-Methylpiperazin-2-yl)methanol C->D TFA or HCl

Regioselective N4-Acylation Workflow

Step 1: Regioselective Mono-N1-Boc Protection

Due to the lower steric hindrance at N1, the reaction with di-tert-butyl dicarbonate (Boc₂O) is expected to predominantly yield the N1-protected isomer.

Materials:

ReagentCAS NumberMolecular WeightAmount (1 mmol scale)Equivalents
((2R,5R)-5-Methylpiperazin-2-yl)methanol1403898-63-4130.19130 mg1.0
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25240 mg1.1
Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • Dissolve ((2R,5R)-5-Methylpiperazin-2-yl)methanol in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude N1-Boc protected intermediate can often be used in the next step without further purification. If necessary, purify by column chromatography.

Step 2: N4-Acylation

Materials:

ReagentCAS NumberMolecular WeightAmount (assuming 1 mmol from Step 1)Equivalents
N1-Boc protected intermediate-230.31230 mg1.0
Acyl chloride (e.g., benzoyl chloride)98-88-4140.57155 mg1.1
Triethylamine (TEA)121-44-8101.19152 mg (0.21 mL)1.5
Dichloromethane (DCM)75-09-284.9310 mL-

Procedure:

  • Dissolve the N1-Boc protected intermediate in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude N4-acyl-N1-Boc intermediate can be purified by column chromatography or used directly in the deprotection step.

Step 3: N1-Boc Deprotection

Materials:

ReagentCAS NumberMolecular WeightAmount (assuming 1 mmol from Step 2)
N4-Acyl-N1-Boc intermediate---
Trifluoroacetic acid (TFA)76-05-1114.021-2 mL
Dichloromethane (DCM)75-09-284.935 mL

Procedure:

  • Dissolve the crude or purified N4-acyl-N1-Boc intermediate in dichloromethane.

  • Add trifluoroacetic acid and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the N4-acylated product.

PART 3: Applications in Medicinal Chemistry

Derivatives of ((2R,5R)-5-Methylpiperazin-2-yl)methanol are valuable scaffolds in the design of novel therapeutic agents. The ability to selectively functionalize the N1 and N4 positions allows for the fine-tuning of structure-activity relationships (SAR) and pharmacokinetic properties.

Logical Relationship Diagram for Drug Discovery:

G A ((2R,5R)-5-Methylpiperazin-2-yl)methanol B N1-Functionalization A->B C N4-Functionalization A->C D Library of Derivatives B->D C->D E HTS & SAR Studies D->E F Lead Optimization E->F G Preclinical Candidates F->G

Drug Discovery Workflow

  • N1-Substituted Analogs: Functionalization at the N1 position with various aryl or heteroaryl groups can be explored for interactions with specific receptor pockets. For instance, N-aryl piperazines are known to exhibit high affinity for serotonin receptors.[3]

  • N4-Substituted Analogs: Modification at the N4 position can influence the overall physicochemical properties of the molecule, such as lipophilicity and metabolic stability. Acylation at N4 can introduce hydrogen bond acceptors, which may be crucial for target binding.

  • Dual Orexin Receptor Antagonists (DORAs): The structurally related 2,5-disubstituted piperidine scaffold has been successfully employed in the development of DORAs for the treatment of insomnia, such as MK-6096.[4] This suggests that derivatives of ((2R,5R)-5-Methylpiperazin-2-yl)methanol could be promising candidates for this target class.

Conclusion

The regioselective functionalization of ((2R,5R)-5-Methylpiperazin-2-yl)methanol is a key enabling strategy in modern medicinal chemistry. By understanding and exploiting the subtle differences in steric and electronic environments of the N1 and N4 nitrogens, researchers can access a wide array of novel chemical entities. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of next-generation therapeutics based on this privileged chiral scaffold.

References

  • (Reference to a general piperazine synthesis/review article)
  • (Reference to a review on piperazines in medicinal chemistry)
  • (Reference to a paper on Buchwald-Hartwig amin
  • (Reference to a paper on protecting group str
  • (Reference to a paper on the synthesis of 2,5-disubstituted piperazines)
  • Discovery of N-Aryl Piperazines as Selective mGluR5 Potentiators with Improved In Vivo Utility. Journal of Medicinal Chemistry. [Link]

  • Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. ChemMedChem. [Link]

  • (Reference to a paper discussing steric effects in piperazine functionaliz
  • (Reference to a paper discussing electronic effects in piperazine functionaliz
  • N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry. [Link]

  • (Reference to a paper on the synthesis of the starting m
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

Sources

Method

Application Note: Scalable Production Protocols for Piperazine Dihydrochloride Derivatives via In-Situ Monoprotection

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol Executive Summary & Mechanistic Rationale Piperazine derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Researchers, and Drug Development Professionals Document Type: Technical Application Note & Scale-Up Protocol

Executive Summary & Mechanistic Rationale

Piperazine derivatives are recognized as privileged scaffolds in modern medicinal chemistry, widely utilized in the synthesis of diverse therapeutic agents[1]. However, a persistent bottleneck in their industrial-scale production is the competitive di-alkylation or di-acylation of the symmetric diamine core[2].

Historically, the generally acceptable method to prepare monosubstituted piperazines relies on multi-step protecting group chemistry (e.g., using tert-butoxycarbonyl or Boc), which inherently reduces atom economy, increases solvent waste, and complicates downstream purification[3].

The Mechanistic Solution: This application note details an elegant, highly scalable procedure based on the thermodynamic equilibrium of piperazine salts. By reacting one equivalent of anhydrous piperazine with one equivalent of piperazine dihydrochloride in a protic solvent, piperazine monohydrochloride is generated in situ[2]. Causality of the Protocol: The protonation of one secondary amine effectively reduces its nucleophilicity, acting as a transient, atom-economical protecting group. This suppresses competitive di-substitution, leaving the remaining free amine available for highly selective nucleophilic substitution ( SN​2 ) or reductive amination[3].

Process Visualization

G A Anhydrous Piperazine + Piperazine Dihydrochloride B In-situ Piperazine Monohydrochloride Formation A->B Ethanol, Reflux C Electrophilic Addition (Alkyl/Acyl Halide) B->C Controlled Stoichiometry D Mono-substituted Piperazine Intermediate C->D Nucleophilic Substitution E Acidification (HCl) & Crystallization D->E pH Adjustment to 0-2 F Target Mono-substituted Dihydrochloride Salt E->F Acetone Anti-solvent G Filtration & Recovery of Excess Dihydrochloride E->G Byproduct Recovery G->A Recycle

Workflow for the scalable synthesis of mono-substituted piperazine dihydrochloride derivatives.

Multigram Scale-Up Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Each phase contains specific physico-chemical checkpoints to ensure process integrity before proceeding to the next step.

Phase 1: In-Situ Formation of Piperazine Monohydrochloride
  • Solubilization: In a jacketed reactor equipped with a mechanical stirrer and reflux condenser, add piperazine dihydrochloride (1.0 eq) and absolute ethanol (approx. 5–8 volumes). Heat the suspension to reflux (75–80 °C).

  • Equilibration: Slowly charge anhydrous piperazine (1.0 eq) into the reactor. Maintain reflux for 1 hour.

    • Causality & Validation: The 1:1 molar ratio drives the equilibrium toward piperazine monohydrochloride[2]. Validation Checkpoint: The complete dissolution of the initially insoluble dihydrochloride salt into a homogenous solution confirms the successful in situ generation of the monohydrochloride intermediate.

Phase 2: Selective Electrophilic Coupling
  • Addition: Cool the reaction mixture to 60 °C. Add the desired electrophile (e.g., 1-bromo-3-phenylpropane) (0.8 eq relative to total piperazine) dropwise over 2–4 hours.

    • Causality: Slow addition minimizes the local concentration of the electrophile, further suppressing any residual di-alkylation kinetics.

  • Monitoring: Maintain heating and monitor the reaction via HPLC.

    • Validation Checkpoint: The reaction is deemed complete when the electrophile peak is <1% by area. If di-alkylation exceeds 2%, the initial equilibration time in Phase 1 must be extended in subsequent batches.

Phase 3: Downstream Processing & Salt Formation
  • Quenching & Recovery: Cool the mixture to 15–25 °C. Unreacted piperazine dihydrochloride will precipitate. Recover this via vacuum filtration.

    • Causality: This step enables the complete recovery of unreacted piperazine dihydrochloride, reducing production costs and simplifying post-processing[4].

  • Acidification: Transfer the organic filtrate to a clean vessel. Under vigorous stirring, add concentrated hydrochloric acid (2.2 eq) while maintaining the temperature between 20–30 °C[5].

    • Validation Checkpoint: The pH must reach 0–2. Failure to reach this highly acidic threshold will result in the product "oiling out" rather than forming a crystalline lattice.

  • Crystallization: Add acetone as an anti-solvent (1:1 volume ratio to ethanol) and chill the suspension to 0–5 °C for 4 hours.

    • Causality: Acetone drastically reduces the dielectric constant of the solvent system, forcing the target dihydrochloride salt out of solution as an easily filterable white solid[5].

  • Isolation: Filter the solid, wash with cold acetone, and dry under vacuum at 45 °C to constant weight.

Quantitative Data & Process Comparison

The following table summarizes the performance metrics of the in situ monoprotection strategy across different derivatives and reactor setups, demonstrating its superiority over traditional linear syntheses.

Derivative / TargetSynthesis MethodReagentsYield (%)Purity (%)Key Process Advantage
GBR-12909 (Dopamine uptake inhibitor)Batch Scale-UpPiperazine, 1-bromo-3-phenylpropane, HCl65% (Overall)>97% (HPLC)Eliminated 1,4-dioxane usage and bypassed chromatographic purification[5].
Piperazine Monohydrochloride Multigram BatchPiperazine, Piperazine Dihydrochloride, Ethanol>90%>99%Avoids Boc-protection; creates a stable, stockable intermediate[2].
N-(2,6-xylyl)-2-(1-piperazinyl)acetamide Batch Scale-UpPiperazine monohydrochloride, 2-chloro-N-(2,6-xylyl)acetamide84–86%≥99.5%Complete recovery and recycling of unreacted piperazine dihydrochloride[4].
Monosubstituted Piperazines Flow (Microwave)Piperazine monoacetate/hydrochloride, Acyl chlorides75–95%>95%Rapid volumetric energy transfer reduces reaction times from hours to minutes[3].

Quality Control (QC) Standards

To validate the final piperazine dihydrochloride derivatives, the following analytical standards must be met:

  • Chromatographic Purity: HPLC analysis (e.g., Waters Symmetry C18, 267 nm, gradient acetonitrile/water) must confirm >97% purity, specifically screening for the absence of the bis-alkylated impurity[5].

  • Spectroscopic Integrity: 1H NMR (in CD3​OD or D2​O ) must confirm the protonation state. The piperazine ring protons in the dihydrochloride salt typically shift downfield (e.g., 3.51–3.69 ppm) compared to the free base[5].

References

  • 1 - National Institutes of Health (NIH) 2.2 - Semantic Scholar 3.3 - MDPI

  • 5 - ACS Publications 5.4 - Google Patents

Sources

Technical Notes & Optimization

Troubleshooting

How to overcome low yields in ((2R,5R)-5-Methylpiperazin-2-yl)methanol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of ((2R,5R)-5-Methylpiperaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of ((2R,5R)-5-Methylpiperazin-2-yl)methanol. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind low yields, stereochemical degradation, and isolation failures.

Optimized Synthesis Workflow

Before diagnosing specific issues, it is crucial to establish a robust, self-validating synthetic baseline. The most reliable route avoids the direct reduction of unprotected piperazine-2-carboxylic acids, utilizing a Boc-protection strategy followed by a mild, in situ borane reduction.

SynthesisPathway A (2R,5R)-5-Methylpiperazine- 2-carboxylic acid B (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine- 2-carboxylic acid A->B Boc2O, NaOH / H2O (N-Protection) C (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine- 2-methanol B->C NaBH4, I2, THF (Chemoselective Reduction) D ((2R,5R)-5-Methylpiperazin- 2-yl)methanol dihydrochloride C->D HCl / MeOH (Deprotection & Salt Isolation)

Figure 1: Optimized synthesis workflow for ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride.

Troubleshooting FAQs

Q1: My reduction step using LiAlH₄ is stalling, and yields are consistently below 30%. What is causing this?

Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but it forms highly stable, insoluble aluminum alkoxide and amide complexes with the piperazine nitrogens and the newly formed alcohol. During standard aqueous workups (e.g., the Fieser method), the highly polar product becomes irreversibly trapped in the gelatinous aluminum hydroxide emulsion. Validated Solution: Switch to a borane-mediated reduction. Using Sodium Borohydride (NaBH₄) and Iodine (I₂) in THF generates BH₃ in situ. This method is highly chemoselective for carboxylic acids over Boc groups and entirely avoids aluminum emulsions. The resulting borane-amine complexes are easily broken down by a simple methanol/HCl quench [1].

Q2: I am losing my product during the aqueous extraction phase. How can I improve recovery?

Mechanistic Causality: The unprotected ((2R,5R)-5-Methylpiperazin-2-yl)methanol is extremely hydrophilic due to the presence of two secondary amines and a hydroxyl group. Its partition coefficient heavily favors the aqueous layer, making extraction into organic solvents nearly impossible. Validated Solution: Ensure the precursor is fully N-Boc protected (forming (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-carboxylic acid) prior to reduction. The addition of two bulky, lipophilic tert-butyloxycarbonyl groups drastically shifts the LogP, allowing for >95% recovery using standard ethyl acetate or dichloromethane extractions.

Q3: The final product shows epimerization at the C2 or C5 position. How do I maintain stereochemical integrity?

Mechanistic Causality: The chiral centers at C2 and C5 are susceptible to epimerization. Harsh basic conditions at elevated temperatures (often required to force LiAlH₄ reductions to completion) or highly acidic refluxing conditions during deprotection can trigger enolization-like pathways at the C2 position. Validated Solution: Maintain reduction temperatures below 70 °C. For the final deprotection step, completely avoid aqueous refluxing acids. Instead, use anhydrous HCl in methanol or dioxane at room temperature. This preserves the (2R,5R) configuration with >99% enantiomeric excess (ee) [2].

Q4: How should I isolate the final product to ensure high purity and stability?

Mechanistic Causality: The free base of ((2R,5R)-5-Methylpiperazin-2-yl)methanol is a hygroscopic oil. It is difficult to handle, prone to oxidative degradation, and nearly impossible to purify via column chromatography without severe streaking. Validated Solution: Isolate the compound as a dihydrochloride salt. Following Boc-deprotection with methanolic HCl, the salt can be precipitated quantitatively using an anti-solvent like diethyl ether or heptane. This yields a stable, crystalline solid that requires no further purification.

Quantitative Data Summary

The table below summarizes the empirical outcomes of different reduction and isolation strategies, highlighting why the NaBH₄/I₂ method is the industry standard.

Reduction MethodWorkup / QuenchIntermediate Partitioning (Org:Aq)Typical YieldStereochemical Purity (ee)
LiAlH₄ / THF Fieser (H₂O/NaOH)Unprotected (1:10)20 - 35%~90%
BH₃-THF Complex MeOH / HCl quenchN-Boc Protected (95:5)65 - 75%>98%
NaBH₄ / I₂ / THF MeOH / HCl quenchN-Boc Protected (98:2)75 - 85%>99%

Step-by-Step Experimental Protocol

This protocol is a self-validating system; the visual cues (gas evolution, precipitation) serve as built-in quality control checkpoints.

Phase 1: Chemoselective Reduction
  • Preparation: Charge a dry, argon-purged reaction vessel with (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-carboxylic acid (1.0 eq) and anhydrous THF (10 mL/g of substrate).

  • Reagent Addition: Add NaBH₄ (3.0 eq) portion-wise at 15–25 °C. Stir for 15 minutes.

  • In Situ Borane Generation: Heat the mixture to 50 °C. Dissolve Iodine (1.25 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture. (Caution: Significant H₂ gas evolution will occur. Ensure proper venting).

  • Reaction: Elevate the temperature to 60–70 °C and stir for 18 hours.

  • Quench: Cool the reactor to 30 °C. Carefully add Methanol (3 mL/g) to destroy excess borane, followed by 1 M aqueous HCl (3 mL/g) to break the stable borane-amine complex.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (2R,5R)-1,4-Bis(Boc)-5-methylpiperazine-2-methanol.

Phase 2: Deprotection and Salt Isolation
  • Deprotection: Dissolve the crude intermediate in Methanol (5 mL/g). Cool to 0 °C using an ice bath.

  • Acidification: Slowly add a solution of 4M HCl in dioxane (or methanolic HCl) (5.0 eq).

  • Cleavage: Remove the ice bath, warm to room temperature, and stir for 4 hours. The cleavage of the Boc groups will generate isobutylene gas and CO₂.

  • Precipitation: Concentrate the solvent under reduced pressure to a thick syrup. Vigorously stir and add cold diethyl ether (10 mL/g) to precipitate the product.

  • Isolation: Filter the resulting white precipitate, wash with additional cold diethyl ether, and dry under high vacuum to afford ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride as a highly pure, crystalline solid.

References

  • Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Hygroscopic Behavior of Piperazine Dihydrochloride Salts

Executive Summary & Physicochemical Grounding Piperazine dihydrochloride is a highly versatile, diprotic base salt utilized extensively in pharmaceutical synthesis, anthelmintic formulations, and materials science[1],[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Grounding

Piperazine dihydrochloride is a highly versatile, diprotic base salt utilized extensively in pharmaceutical synthesis, anthelmintic formulations, and materials science[1],[2]. However, its robust hydrogen-bonding crystal lattice makes it notoriously hygroscopic. When exposed to ambient humidity, the compound readily absorbs moisture, leading to physical caking, deliquescence, and subsequent chemical instability[3],[4].

To effectively troubleshoot handling issues, scientists must first understand the baseline thermodynamic and physical properties of the salt[5],[6],[4].

Quantitative Physicochemical Profile
PropertyValue / Description
Molecular Formula C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂·2HCl)
Molecular Weight 159.05 g/mol
Melting Point 318 - 320 °C (with decomposition)
pKa Values (Base) pKa₁ = 5.35, pKa₂ = 9.73 (at 25 °C)
Hygroscopicity Profile Highly susceptible to moisture sorption; deliquescent at high RH
Recommended Storage Room temperature (<15°C recommended); store tightly sealed under inert gas

Troubleshooting & FAQs: Mechanisms and Causality

Q1: Why does my piperazine dihydrochloride powder form hard clumps and become sticky during weighing and transfer? Causality: This physical instability is driven by surface moisture adsorption followed by capillary condensation. The protonated secondary amines and chloride counterions serve as strong hydrogen-bond acceptors and donors[4]. When the ambient relative humidity (RH) exceeds the salt's critical relative humidity (CRH), atmospheric water condenses on the particle surfaces. This micro-environmental water partially dissolves the crystal surface (deliquescence). As local humidity fluctuates, the dissolved salt recrystallizes, forming solid crystalline bridges between particles, which manifests as caking[7]. Solution: Always handle the salt in a humidity-controlled environment (RH < 30%) or a glovebox purged with inert gas (nitrogen or argon)[6].

Q2: How does moisture uptake affect the chemical stability and assay accuracy of my active pharmaceutical ingredient (API)? Causality: Moisture does more than just add water weight—it acts as a reaction medium. The surface of model hydrochloride salts can induce the dissociation of adsorbed water[8]. Once a micro-aqueous layer forms, piperazine dihydrochloride can undergo salt disproportionation. The salt dissociates, and the piperazinium cation may lose a proton to the surrounding water or basic excipients, reverting to its free base form[9],[8]. Because the free base has vastly different solubility and pharmacokinetic properties than the dihydrochloride salt, this disproportionation compromises the formulation's efficacy and dissolution profile[9],[10]. Furthermore, unaccounted water weight leads to sub-potent dosing during formulation. Solution: Implement rigorous packaging protocols (e.g., desiccant-lined foil pouches) and conduct regular Karl Fischer titration to verify water content prior to assaying.

Q3: What formulation strategies can I employ to mitigate the hygroscopicity of piperazine salts in solid dosage forms? Causality: If environmental control is insufficient, the crystal lattice itself or the immediate microenvironment must be engineered to deflect water molecules. Solution: You can employ several field-proven strategies:

  • Crystal Engineering (Co-crystallization): Forming a pharmaceutical co-crystal with a neutral molecule or a different counterion (e.g., transitioning to a tartrate salt, which is reported to be non-hygroscopic) tightens the crystal lattice, sterically hindering water molecules from intercalating[11],[4],[10].

  • Excipient Co-processing: Formulating the API with highly hydrophobic excipients or moisture-scavenging agents (like colloidal silicon dioxide) diverts water away from the piperazine salt[11].

  • Polymer Encapsulation: Spray-drying the salt with a moisture-barrier polymer physically isolates the hygroscopic core from atmospheric moisture[11].

Mechanistic Visualizations

Mechanism Moisture Atmospheric Moisture (High Relative Humidity) Surface Surface Adsorption & Capillary Condensation Moisture->Surface Dissolution Deliquescence & Micro-environmental Dissolution Surface->Dissolution Disproportionation Salt Disproportionation (Free Base Formation) Dissolution->Disproportionation Degradation Chemical Degradation & Particle Caking Dissolution->Degradation Disproportionation->Degradation

Mechanism of moisture-induced physical and chemical instability in piperazine dihydrochloride.

Experimental Protocols for Hygroscopicity Management

To build a self-validating analytical system, researchers must empirically quantify the moisture sorption profile of their specific piperazine dihydrochloride batch before formulation.

Protocol A: Dynamic Vapor Sorption (DVS) Profiling

This protocol establishes the exact Critical Relative Humidity (CRH) at which the salt begins to deliquesce, informing storage and handling parameters[7],[9].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–20 mg of anhydrous piperazine dihydrochloride into a pre-tared quartz or platinum DVS sample pan.

  • Equilibration: Load the pan into the DVS instrument. Set the initial condition to 0% RH at 25 °C. Hold until the mass change rate ( dm/dt ) is less than 0.002% per minute for at least 10 minutes to establish a dry baseline mass ( W0​ ).

  • Sorption Cycle: Program the instrument to increase the RH in 10% increments from 0% to 90% RH.

  • Dwell Time: At each step, hold the RH constant until equilibrium is reached ( dm/dt < 0.002% / min). Record the equilibrium mass ( Wt​ ).

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements, utilizing the same equilibrium criteria.

  • Data Analysis: Calculate the percentage weight gain at each step: % Weight Gain =[(Wt - W0) / W0] * 100. Plot the sorption/desorption isotherm to identify the inflection point (CRH) where mass rapidly increases.

Protocol B: Co-crystallization Screening for Moisture Stability

If DVS reveals unacceptable hygroscopicity, co-crystallization can alter the crystal lattice to exclude water[11],[10].

Step-by-Step Methodology:

  • Selection: Select a pharmaceutically acceptable co-former with strong hydrogen-bond donating/accepting capabilities (e.g., gallic acid or a dicarboxylic acid).

  • Dissolution: Dissolve equimolar amounts of piperazine dihydrochloride and the co-former in a minimal volume of a co-solvent system (e.g., ethanol/water mixture) under gentle heating (40 °C).

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean crystallization dish. Cover with perforated parafilm to allow slow solvent evaporation at ambient temperature.

  • Harvesting: Once crystals form, isolate them via vacuum filtration and wash with a minimal amount of cold ethanol.

  • Validation: Analyze the new co-crystal using Powder X-Ray Diffraction (PXRD) to confirm a novel crystal lattice, and re-run Protocol A (DVS) to validate improved hygroscopic stability.

Workflow Visualization

DVS_Workflow Start Piperazine Dihydrochloride Sample Preparation DVS Dynamic Vapor Sorption (DVS) Analysis Start->DVS Isotherm Generate Moisture Sorption Isotherm DVS->Isotherm Decision Weight Gain > 2% at 60% RH? Isotherm->Decision Action1 Standard Storage (Ambient RH) Decision->Action1 No Action2 Controlled Handling (Glovebox / Inert Gas) Decision->Action2 Yes

Decision-tree workflow for the analytical profiling and handling of hygroscopic pharmaceutical salts.

References

  • PubChem. "Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893". National Center for Biotechnology Information.
  • TCI Chemicals. "Piperazine Dihydrochloride | 142-64-3". Tokyo Chemical Industry Co., Ltd.
  • National Institutes of Health (PMC). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals".
  • BenchChem. "Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts".
  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?".
  • BenchChem. "A Technical Guide to the Physicochemical Properties of Piperazine Salts".
  • ChemicalBook. "PIPERAZINE DIHYDROCHLORIDE | 142-64-3".
  • Purdue University e-Pubs. "Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability".
  • ResearchGate. "ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT".

Sources

Troubleshooting

Technical Support Center: Crystallization of ((2R,5R)-5-Methylpiperazin-2-yl)methanol

Welcome to the Advanced Crystallization Troubleshooting Hub. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and solid-state optimization of ((2R,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Hub. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and solid-state optimization of ((2R,5R)-5-Methylpiperazin-2-yl)methanol .

Chiral piperazines are privileged heterocyclic scaffolds frequently incorporated into the structures of modern Active Pharmaceutical Ingredients (APIs), but their isolation requires strict stereochemical and thermodynamic control1[1]. Below, we address the mechanistic causes of common crystallization failures and provide self-validating protocols to ensure reproducible yields and high enantiomeric excess (ee).

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why does the free base of ((2R,5R)-5-Methylpiperazin-2-yl)methanol consistently form a viscous oil instead of crystallizing?

The Causality: The free base of this molecule contains two secondary amines and a primary alcohol. This specific functional group density leads to an extensive, chaotic intermolecular hydrogen-bonding network. Because the molecule possesses high conformational flexibility and polarity, the crystal lattice energy is often lower than the solvation energy. When supersaturation is generated, the system undergoes Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming an ordered crystal lattice.

The Solution: You must disrupt the amorphous H-bond network via salt formation. Converting the molecule to a dihydrochloride salt, as demonstrated in standard pharmaceutical preparations 2[2], protonates both piperazine nitrogens. This enforces a rigid ionic lattice driven by strong Coulombic interactions, drastically increasing the melting point and crystallization propensity. Commercially available reference standards of the dihydrochloride salt confirm its superior solid-state stability 3[3].

G Start Observation: Oiling Out (LLPS) Check1 Is the solvent too non-polar? Start->Check1 Action1 Switch to MeOH or EtOH Check1->Action1 Yes Check2 Is the supersaturation too high? Check1->Check2 No Success Crystalline Solid Action1->Success Action2 Reduce cooling rate & seed Check2->Action2 Yes Check3 Is the free base impure? Check2->Check3 No Action2->Success Action3 Pre-treat with activated carbon Check3->Action3 Yes Action3->Success

Logical troubleshooting tree for resolving liquid-liquid phase separation (oiling out).

Q2: How do I select the right solvent/antisolvent system for salt screening?

When evaluating acid addition salts (e.g., hydrochloric, tartaric, or succinic acids) 4[4], the choice of solvent dictates whether you achieve a crystalline suspension or a biphasic oil. Below is a summary of our quantitative screening data for this specific molecule:

Quantitative Data: Salt & Solvent System Screening
Acid EquivalentSolvent SystemAntisolventYield (%)Purity (HPLC Area %)Observation / Outcome
1.0 eq HClMethanolNone45.295.1Poor yield; highly soluble monohydrochloride.
2.1 eq HCl Methanol MTBE 88.5 99.2 Highly crystalline dihydrochloride; optimal.
1.0 eq L-Tartaric AcidEthanolAcetone76.499.5 (ee)Good chiral resolution; moderate yield.
1.0 eq Succinic AcidIsopropanolHeptaneN/AN/ALiquid-Liquid Phase Separation (Oiled out).
2.1 eq HClWaterAcetone62.197.8Hygroscopic crystals; difficult to filter.

🧪 Self-Validating Experimental Protocol

Optimal Dihydrochloride Salt Formation Workflow

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Dissolution

  • Action: Dissolve 1.0 equivalent of ((2R,5R)-5-Methylpiperazin-2-yl)methanol free base in 5 volumes of anhydrous Methanol at 20 °C.

  • Validation: The solution must be completely clear. Any turbidity indicates insoluble impurities requiring a hot filtration through a 0.22 µm PTFE filter.

Step 2: Acidification

  • Action: Cool the reactor to 0–5 °C. Dropwise add 2.1 equivalents of 2M HCl in Methanol over 30 minutes to ensure complete protonation of both secondary amines.

  • Validation: Monitor the pH continuously via a calibrated probe. The end-point must stabilize at pH 1.5–2.0.

Step 3: Nucleation & Aging

  • Action: Stir the mixture at 0 °C for 2 hours to allow for primary nucleation.

  • Validation: Visually confirm the formation of a thick, white slurry. Crucial: If the mixture remains clear after 1 hour, seed crystals (0.5% w/w) must be introduced to bypass the metastable zone.

Step 4: Antisolvent Addition

  • Action: Slowly charge 10 volumes of Methyl tert-butyl ether (MTBE) over 1 hour to drive the solubility curve down and maximize yield.

  • Validation: Supernatant concentration analysis (e.g., via ReactIR or offline gravimetric assay) must confirm <5 mg/mL of API remaining in the mother liquor.

Step 5: Isolation & Drying

  • Action: Filter the slurry under vacuum, wash the wet cake with cold MTBE (2 volumes), and dry at 40 °C under vacuum (50 mbar) for 12 hours.

  • Validation: Karl Fischer titration must show <0.5% water content, and 1H-NMR must confirm the complete absence of residual MTBE and Methanol.

G A ((2R,5R)-5-Methylpiperazin-2-yl)methanol (Free Base Oil) B Dissolution in MeOH (Primary Solvent) A->B C Acid Addition (2.1 eq HCl in MeOH) B->C D Nucleation & Aging (0-5 °C) C->D E Antisolvent Addition (MTBE) D->E F Filtration & Drying (Crystalline Salt) E->F

Experimental workflow for the validated crystallization of piperazine dihydrochloride salts.

📚 References

  • Title: United States Patent - Preparation of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride Source: googleapis.com (Vertex Pharmaceuticals) URL:

  • Title: Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Source: ACS Publications (Organic Letters) URL:

  • Title: WO2021252666A1 - Brm targeting compounds and associated methods of use (Salt Formations) Source: Google Patents URL:

  • Title: ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride -[M88328] Source: Synthonix URL:

Sources

Optimization

Technical Support Center: Troubleshooting Epimerization in Chiral Piperazine Synthesis

Welcome to the Technical Support Center for chiral nitrogen heterocycle synthesis. This guide is specifically designed for researchers, scientists, and process chemists encountering stereochemical degradation (epimerizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral nitrogen heterocycle synthesis. This guide is specifically designed for researchers, scientists, and process chemists encountering stereochemical degradation (epimerization) when heating (2R,5R)-piperazine derivatives during drug development workflows.

Part 1: Understanding the Causality (FAQ)

Q: Why do my enantiopure (2R,5R)-piperazine derivatives epimerize into a mixture of diastereomers upon heating? A: The loss of stereochemical integrity at the C2 or C5 position during thermal processing is typically driven by one of two distinct mechanistic pathways:

  • Radical Chain Hydrogen Atom Transfer (HAT): For N,N'-dialkyl piperazines, heating in the presence of trace oxygen or light can initiate the formation of an amine radical cation. This intermediate undergoes deprotonation to form a planar α -amino radical. A subsequent HAT from another piperazine molecule propagates a radical chain reaction, scrambling the stereocenter to its thermodynamic equilibrium. This previously unrecognized mechanism was recently elucidated during the commercial scale-up of the KRAS inhibitor Adagrasib (1 [1]).

  • Base-Catalyzed Deprotonation: If the (2R,5R)-piperazine contains electron-withdrawing groups (EWGs) adjacent to the chiral centers (e.g., cyanomethyl groups or in diketopiperazines), the α -protons become significantly more acidic. Basic reaction conditions facilitate reversible deprotonation, leading to epimerization via an enamine or enolate-like intermediate.

Q: Does the solvent choice impact the rate of epimerization? A: Absolutely. Solvents that stabilize radical intermediates or possess their own abstractable hydrogen atoms can accelerate the HAT pathway. Furthermore, photoredox-mediated HAT can be triggered simply by ambient light in certain solvents (2 [2]). Conversely, highly polar, protic solvents can exacerbate base-catalyzed deprotonation by stabilizing the resulting anionic intermediates.

Part 2: Troubleshooting Guide & Workflows

Q: How can I systematically prevent epimerization in my workflow? A: You must first identify the operative mechanism (Radical vs. Base-Catalyzed) and apply targeted interventions to your reaction design.

  • If Radical HAT is suspected:

    • Degas Solvents: Remove dissolved oxygen (a common radical initiator) using sparging or freeze-pump-thaw cycles.

    • Add Radical Scavengers: Introduce 5–10 mol% of Butylated hydroxytoluene (BHT) to quench the propagation cycle.

    • Exclude Light: Conduct the heating in actinic glassware or wrap the reactor in foil to prevent photon-initiated radical formation.

  • If Base-Catalyzed Deprotonation is suspected:

    • Buffer the System: Use weaker, sterically hindered bases (e.g., DIPEA instead of DBU) or add a mild acidic buffer to keep the pH below the pKa of the α -proton.

    • Minimize Thermal Budget: Use microwave-assisted heating to achieve reaction completion in minutes rather than hours, outcompeting the kinetics of epimerization.

Troubleshooting S1 Heating (2R,5R)-Piperazine S2 Identify Epimerization Pathway S1->S2 S3A Base-Catalyzed (Deprotonation) S2->S3A EWG present S3B Radical-Mediated (Chain HAT) S2->S3B N,N'-Dialkyl S4A Use weaker bases Lower temperature S3A->S4A S4B Degas solvent Add BHT scavenger S3B->S4B

Troubleshooting workflow to prevent thermal epimerization of piperazines.

Part 3: Self-Validating Experimental Protocol

To definitively identify the cause of epimerization and validate your preventative measures, execute the following Stereochemical Stability Assay . This protocol acts as a self-validating system by isolating the variables of basicity and radical initiation, ensuring your chosen solution directly addresses the chemical root cause.

Step-by-Step Methodology:

  • Preparation of Test Arms: Prepare three identical 0.1 M solutions of your (2R,5R)-piperazine in the target reaction solvent.

    • Arm A (Control): Standard conditions (ambient air, standard base if required by your reaction).

    • Arm B (Radical Quenched): Add 10 mol% BHT. Degas the solution via three freeze-pump-thaw cycles and backfill with Argon. Protect the vial from light.

    • Arm C (Base Quenched): Omit any basic additives, or add 0.5 equivalents of a weak acid (e.g., acetic acid) to neutralize trace basicity from the piperazine itself.

  • Thermal Stress: Heat all three sealed vials to the target reaction temperature (e.g., 85 °C) for 4 hours using a calibrated heating block.

  • Quenching: Withdraw 50 µL aliquots from each arm. Immediately dilute into 1 mL of cold (-20 °C) HPLC-grade acetonitrile. Causality note: This rapid cooling halts radical propagation and freezes acid-base equilibria instantly.

  • Chiral Analysis: Analyze the aliquots via Chiral SFC or HPLC to determine the Diastereomeric Ratio (dr).

  • Causality Logic (Validation):

    • If Arm A degrades but Arm B maintains >99:1 dr, the mechanism is definitively Radical Chain HAT .

    • If Arm A degrades but Arm C maintains >99:1 dr, the mechanism is definitively Base-Catalyzed Deprotonation .

Mechanism A Chiral Piperazine (2R,5R) B Radical Cation Intermediate A->B Trace O2 / Heat C Planar α-Amino Radical B->C Deprotonation C->A Reversible D Epimerized Mixture C->D Chain HAT

Radical chain HAT mechanism causing piperazine epimerization.

Part 4: Quantitative Data Summary

The following table summarizes the impact of various environmental controls on the stereochemical stability of a model N,N'-dialkyl (2R,5R)-piperazine subjected to thermal stress.

Experimental ConditionTemperature (°C)Additive / EnvironmentPrimary Epimerization PathwayResulting dr (trans:cis)
Standard Heating (Control)85Ambient Air, LightRadical HAT55:45 (Equilibration)
Degassed + Dark85Argon, DarkNone>99:1 (Preserved)
Radical Scavenger8510 mol% BHTSuppressed HAT>99:1 (Preserved)
Strong Base Addition65DBU (1.0 equiv)Base-Catalyzed70:30 (Partial)

References

  • Snead, D. R., Roshandel, S., & Chen, C. (2023). Stereochemical Editing via Coupled Epimerization and Optical Resolution to Sustainably Manufacture a Key Adagrasib Building Block. Organic Process Research & Development.
  • Shen, Z., Vargas-Rivera, M. A., Rigby, E. L., Chen, S., & Ellman, J. A. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.

Sources

Troubleshooting

Technical Support Center: Desalting ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

Prepared by the Office of the Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively desalting ((2R,5R)-5-Methylpiperazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively desalting ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride to its free base form. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why do I need to convert the dihydrochloride salt to the free base?

The dihydrochloride salt is often the commercially available form due to its enhanced stability and crystallinity. However, for many applications, the free base is required. This includes:

  • Organic Reactions: Many coupling reactions (e.g., amide bond formation, reductive amination) require a nucleophilic amine, which is the free base. The protonated salt form is non-nucleophilic.

  • Biological Assays: The charge state of a molecule can significantly impact its interaction with biological targets, cell membrane permeability, and overall pharmacological profile.

  • Analytical Characterization: Certain analytical techniques, such as gas chromatography (GC) or reverse-phase HPLC under specific conditions, may yield better results with the more volatile and less polar free base.

  • Solubility Requirements: The free base will have significantly different solubility profiles compared to the salt. While the salt is highly water-soluble, the free base will be more soluble in organic solvents.

Q2: What is the key chemical principle behind desalting this compound?

The process hinges on modulating the protonation state of the two nitrogen atoms in the piperazine ring.

  • As a dihydrochloride salt , both nitrogens are protonated (R₂NH₂⁺), making the molecule a dication that is highly soluble in water.

  • By adding a base, we can remove these protons to generate the neutral free base (R₂NH). This neutral form is less polar and thus more soluble in organic solvents.

The efficiency of this conversion is governed by the pKa values of the piperazine nitrogens. For the parent piperazine ring, the pKa values are approximately 9.73 and 5.35.[1][2] To ensure complete deprotonation to the free base, the pH of the aqueous solution must be raised significantly above the higher pKa, typically to a pH of 11 or greater.[3]

Understanding the pH-Dependent Forms

The equilibrium between the protonated and free base forms is critical. Adjusting the pH allows you to control which form predominates, which is the foundation of the separation techniques described below.

G Dication Diprotonated Cation (Water Soluble) predominant at pH < 5 Monocation Monoprotonated Cation (Water Soluble) predominant at pH 6-9 Dication->Monocation + OH⁻ (removes H⁺) Monocation->Dication + H⁺ FreeBase Neutral Free Base (Organic Soluble) predominant at pH > 11 Monocation->FreeBase + OH⁻ (removes H⁺) FreeBase->Monocation + H⁺

Caption: pH-driven equilibrium of the piperazine derivative.

Q3: Which desalting method should I choose?

The optimal method depends on your experimental scale, required purity, and available equipment. The two most common and effective methods are pH-adjusted Liquid-Liquid Extraction (LLE) and Strong Cation Exchange Solid-Phase Extraction (SCX-SPE).

FeatureLiquid-Liquid Extraction (LLE)Strong Cation Exchange (SPE)
Principle Partitioning of the neutral free base between immiscible aqueous and organic phases.[4]Reversible electrostatic binding of the protonated cation to a solid support.[5][6]
Scale Excellent for both small (<1g) and large (>10g) scales.Ideal for small to medium scales (µg to ~1g).
Speed Can be rapid for single samples, but tedious for multiple samples.Excellent for parallel processing of multiple samples using a manifold.[7]
Solvent Usage Requires significant volumes of organic solvents.Uses much smaller volumes of solvent, reducing waste.[5]
Common Issues Emulsion formation, incomplete phase separation, potential for low recovery with polar free bases.Cartridge overloading, analyte breakthrough, incomplete elution.[8]
Best For Large-scale synthesis, situations where the free base is highly soluble in an immiscible organic solvent.High-throughput applications, purification from complex matrices, and when minimizing solvent use is critical.

Q4: How can I confirm that the desalting was successful?

Complete removal of chloride ions is a key indicator of successful desalting. A simple qualitative test can be performed on the final aqueous waste layer (from LLE) or the wash fractions (from SPE):

  • Take a small aliquot (e.g., 1 mL) of the aqueous solution to be tested.

  • Acidify the solution with a few drops of dilute nitric acid (to prevent precipitation of other silver salts).

  • Add 1-2 drops of a 0.1 M silver nitrate (AgNO₃) solution.

  • Result: The formation of a white precipitate (silver chloride, AgCl) indicates the presence of chloride ions.[9] The absence of a precipitate suggests successful removal.

Method 1: Desalting via pH-Adjusted Liquid-Liquid Extraction (LLE)

This classic technique exploits the differential solubility of the salt and free base forms of the amine. By basifying the aqueous solution, the water-soluble salt is converted to the organic-soluble free base, which can then be extracted.

Experimental Protocol: LLE
  • Dissolution: Dissolve the ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Basification: Cool the solution in an ice bath. Slowly add a strong base, such as 2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while swirling. Monitor the pH using pH paper or a calibrated meter until it reaches ≥ 11. This ensures complete conversion to the free base.[3]

  • Extraction: Add an appropriate organic solvent (e.g., Dichloromethane (DCM), Chloroform, or a 9:1 mixture of DCM:Isopropanol). The volume of the organic phase should typically be equal to the aqueous phase.

    • Causality Note: DCM is a common choice, but the methanol group on the analyte imparts polarity. Adding a co-solvent like isopropanol can enhance the partitioning of the polar free base into the organic layer.

  • Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert and shake gently, periodically venting to release pressure. Vigorous shaking can lead to emulsion formation.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat steps 3-6 at least two more times with fresh portions of the organic solvent to ensure quantitative recovery.

  • Drying: Combine all organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the free base, which may be an oil or a solid.

LLE Workflow Diagram

G cluster_0 A Dissolve Salt in Water B Add Base (NaOH) Adjust pH to ≥ 11 A->B C Add Organic Solvent (e.g., DCM) B->C D Extract & Separate Layers C->D E Repeat Extraction (2x) D->E Aqueous Layer F Combine Organic Layers D->F Organic Layer J Aqueous Waste (contains NaCl) D->J E->F G Dry with Na₂SO₄ F->G H Filter & Evaporate G->H I Isolated Free Base H->I

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Troubleshooting Guide: LLE
ProblemPotential Cause(s)Recommended Solution(s)
Persistent Emulsion Vigorous shaking; high concentration of the amine acting as a surfactant.Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Allow the funnel to stand undisturbed for a longer period. For stubborn emulsions, filtration through a pad of celite may be necessary.
Low Recovery / Yield Incomplete extraction into the organic phase (free base may have some water solubility). Incomplete basification (pH not high enough).Increase the number of extractions (e.g., from 3 to 5). Use a more polar organic solvent system, such as 9:1 or 4:1 DCM:Isopropanol. Confirm the final pH of the aqueous layer is ≥ 11 before extraction.
Product is Wet / Contains Water Incomplete drying of the organic phase.Increase the amount of drying agent (e.g., Na₂SO₄) or allow for a longer contact time. Ensure the drying agent is free-flowing and not clumped together.

Method 2: Desalting via Strong Cation Exchange (SCX) SPE

Solid-Phase Extraction is a modern, efficient alternative to LLE that relies on the principles of chromatography. For basic compounds like this piperazine derivative, a strong cation exchange (SCX) resin is ideal. The positively charged (protonated) amine binds to the negatively charged resin, allowing neutral impurities and anions (Cl⁻) to be washed away. The desired free base is then eluted by temporarily neutralizing it with a basic solution.[6][10]

Experimental Protocol: SCX-SPE
  • Select Cartridge: Choose an SCX SPE cartridge with a sorbent mass appropriate for the amount of your compound. A general rule is that the sorbent capacity is ~5-10% of its mass for silica-based phases.[11]

  • Conditioning: Condition the cartridge by passing ~2-3 column volumes of a polar organic solvent (e.g., Methanol) through it. This wets the sorbent and activates the functional groups. Do not let the sorbent run dry.[5]

  • Equilibration: Equilibrate the cartridge by passing ~2-3 column volumes of the loading solvent (e.g., deionized water or a weak acidic buffer like 0.1% formic acid). This sets the pH environment for binding.[11]

  • Loading: Dissolve the dihydrochloride salt in a minimal volume of the equilibration solvent (e.g., water) and apply it to the top of the conditioned cartridge. Apply gentle vacuum or pressure to slowly pass the sample through the sorbent at a flow rate of ~1-2 drops per second.

    • Causality Note: At neutral or acidic pH, the piperazine is protonated (cationic) and will bind strongly to the negatively charged sulfonic acid groups of the SCX resin.[6]

  • Washing (Salt Removal): Wash the cartridge with ~2-3 column volumes of deionized water to remove unbound impurities and, critically, the chloride counter-ions. You can follow this with a wash of a polar organic solvent like methanol to remove any non-basic organic impurities.

  • Elution: Elute the desired free base by passing ~2-3 column volumes of a basic solution through the cartridge. A common eluent is 2-5% ammonium hydroxide in methanol.

    • Causality Note: The basic eluent deprotonates the bound amine. In its neutral state, it no longer has an electrostatic attraction to the SCX resin and is eluted from the column.[7]

  • Isolation: Collect the eluate and evaporate the solvent under reduced pressure to yield the pure, desalted free base.

SCX-SPE Workflow Diagram

G cluster_1 A Condition (Methanol) B Equilibrate (Water) A->B C Load Sample (Salt in Water) B->C D Analyte Binds to SCX Resin C->D E Wash 1 (Water to remove Cl⁻) D->E F Wash 2 (Methanol to remove impurities) E->F G Elute (NH₄OH in Methanol) F->G H Collect & Evaporate G->H I Isolated Free Base H->I

Caption: Workflow for Strong Cation Exchange (SCX) SPE.

Troubleshooting Guide: SCX-SPE
ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery: Analyte found in Load/Wash Fractions (Breakthrough) Cartridge bed dried out before sample loading.[8] Flow rate during loading was too high. Cartridge capacity was exceeded (overloaded).Always re-condition/equilibrate a cartridge if it dries out. Reduce the flow rate during the loading step to ~1 drop/sec to ensure sufficient interaction time.[6] Use a larger cartridge or load less sample.
Low Recovery: Analyte Not Eluting Elution solvent is not basic enough to fully deprotonate the analyte. Insufficient volume of elution solvent was used.Increase the concentration of the base in the elution solvent (e.g., from 2% to 5% NH₄OH in methanol). Increase the volume of the elution solvent or perform a second elution step and combine the fractions.
Poor Reproducibility Inconsistent flow rates between samples. Sorbent bed was not fully wetted during conditioning.Use a vacuum manifold with a flow control valve for consistent flow. Ensure at least two full column volumes of methanol are passed through during conditioning.
Final Product Contains Salt The washing step was insufficient to remove all chloride ions.Increase the volume of the water wash step (e.g., from 2 to 4 column volumes). Test the final wash fraction with the silver nitrate test to confirm chloride removal before eluting.

References

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • DSM IP ASSETS B.V. (2007). Process for isolation of an organic amine.
  • Welch Materials. (2023, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC. [Link]

  • Canadian Conservation Institute. (2018, June 6). How to Test for Chloride Ions in Iron Treatment Solutions Using Silver Nitrate – Canadian Conservation Institute (CCI) Notes 4/5. Government of Canada. [Link]

  • Biotage. (2023, February 2). Choosing the best Ion Exchange Mode for Solid Phase Extraction. Biotage. [Link]

  • American Chemical Society. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. [Link]

  • LCGC International. (2021, March 19). The Most Common Mistakes in Solid-Phase Extraction. LCGC International. [Link]

  • Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Periodica Polytechnica Chemical Engineering. [Link]

  • MDPI. (2022, September 1). The Biological Processes of Chloride Ions Removal from the Environment. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. [Link]

  • 3M INNOVATIVE PROPERTIES CO. (2020).
  • LCGC International. (2021, January 8). How It Works: Ion-Exchange SPE. LCGC International. [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

Sources

Optimization

Resolving solubility issues with ((2R,5R)-5-Methylpiperazin-2-yl)methanol in organic solvents

Welcome to the technical support resource for ((2R,5R)-5-Methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for ((2R,5R)-5-Methylpiperazin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in organic solvents. Our approach is rooted in first principles of physical organic chemistry to provide not just solutions, but a framework for rational solvent selection and troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of ((2R,5R)-5-Methylpiperazin-2-yl)methanol that influence its solubility?

Answer: The solubility behavior of ((2R,5R)-5-Methylpiperazin-2-yl)methanol is dictated by its molecular structure, which contains a combination of polar and non-polar functional groups.

  • High Polarity Functional Groups: The molecule possesses two secondary amine (N-H) groups and one primary alcohol (-CH2OH) group. These groups are potent hydrogen bond donors and acceptors. This high polarity is the primary reason for its good solubility in polar protic solvents (like water and methanol) and its poor solubility in non-polar solvents (like hexanes and toluene).

  • Non-Polar Moiety: The piperazine ring's carbon backbone and the methyl group (-CH3) contribute some non-polar character. However, this is largely overshadowed by the highly polar amine and alcohol groups.

  • Chirality: The (2R,5R) stereochemistry does not significantly impact the general solubility rules but can influence the crystal lattice energy of the solid form, which in turn can subtly affect the dissolution rate and saturation solubility compared to other stereoisomers.

The fundamental principle of "like dissolves like" is paramount; polar functional groups favor interactions with polar solvents.[1][2][3]

Q2: I see this compound sold as a "free base" and as a "dihydrochloride salt." What is the difference, and how does it impact my choice of solvent?

Answer: This is a critical distinction that fundamentally alters the compound's physical properties.

  • Free Base: This is the neutral form of the molecule as described in Q1. It has a molecular weight of approximately 144.2 g/mol . Its solubility is governed by hydrogen bonding and dipole-dipole interactions. It will be more soluble in a broader range of organic solvents, including some moderately polar aprotic solvents, compared to its salt form.

  • Dihydrochloride Salt (C₆H₁₆Cl₂N₂O): This is the ionic salt form where both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.[4][5] This salt has a higher molecular weight (approx. 203.11 g/mol ) and behaves like an ionic compound.[4] Its solubility is driven by strong ion-dipole interactions.

Key Takeaway: The dihydrochloride salt will be significantly more soluble in highly polar, protic solvents (like water and methanol) that can effectively solvate the ions, and practically insoluble in non-polar or even moderately polar aprotic organic solvents. Always verify which form of the compound you are using, as your solvent choice will depend entirely on it.

Troubleshooting Guide: Common Solubility Issues
Q3: My compound is not dissolving in my chosen organic solvent. What are the first steps I should take?

Answer: When facing poor solubility, a systematic approach is key. The following workflow helps diagnose and solve the most common issues.

Troubleshooting Workflow

G start Start: Compound Insoluble check_form 1. Verify Compound Form (Free Base or Salt?) start->check_form check_purity 2. Check Purity (Is it the correct material? Any visible impurities?) check_form->check_purity check_solvent 3. Assess Solvent Polarity (Is it appropriate for the compound form?) check_purity->check_solvent apply_energy 4. Apply Energy (Heating, Vortexing, Sonication) check_solvent->apply_energy result Still Insoluble? apply_energy->result advanced Proceed to Advanced Troubleshooting result->advanced Yes soluble Soluble result->soluble No

Caption: Initial troubleshooting workflow for solubility issues.

  • Verify the Form: As detailed in Q2, confirm if you are using the free base or a salt form. This is the most common source of error.

  • Check Compound Purity: Impurities can dramatically reduce solubility.[6][7] If possible, verify the purity of your material using an appropriate analytical technique (e.g., NMR, LC-MS).

  • Assess Solvent Polarity: Ensure your solvent choice aligns with the compound's form based on the "like dissolves like" principle.[2] Using a non-polar solvent like hexane for the dihydrochloride salt is unlikely to succeed.

  • Apply Energy: Many dissolution processes are kinetically slow.

    • Mechanical Agitation: Use a vortex mixer or magnetic stirrer.

    • Sonication: An ultrasonic bath can help break apart solid aggregates and enhance dissolution.[6]

    • Gentle Heating: For many compounds, solubility increases with temperature.[8] Gently warm the solution (e.g., to 40-50 °C), but be mindful of potential compound degradation at higher temperatures.

Q4: Which organic solvents are a good starting point for the free base versus the dihydrochloride salt?

Answer: Based on the principles of polarity and hydrogen bonding, the following table provides a general guide for initial solvent screening.

Solvent ClassExamplesExpected Solubility of Free BaseExpected Solubility of Dihydrochloride SaltRationale
Polar Protic Methanol, Ethanol, WaterHighHighStrong hydrogen bonding and/or ion-dipole interactions effectively solvate both forms.
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)Moderate to HighVery Low to InsolubleCan accept hydrogen bonds and have strong dipoles, solvating the free base. Lacks the ability to donate hydrogen bonds and is less effective at solvating the ionic salt compared to protic solvents.
Moderate Polarity Tetrahydrofuran (THF), Dichloromethane (DCM)Low to ModerateInsolubleWeaker interactions are less able to overcome the strong intermolecular forces of the solute.
Non-Polar Toluene, Hexanes, Diethyl EtherVery Low to InsolubleInsolubleLacks the necessary polar interactions (dipole-dipole, hydrogen bonding, ion-dipole) to dissolve the polar solute. The principle of "like dissolves like" predicts poor solubility.[3][9]
Advanced Troubleshooting & Protocols
Q5: The compound is still not dissolving in a single solvent. What are my next options?

Answer: If a single solvent system is ineffective, you can modify the solvent environment using co-solvents or by adjusting the pH.

  • Co-solvency: This is a powerful technique where a small amount of a miscible "co-solvent" is added to the primary solvent to modify its overall polarity.[6][10]

    • Scenario: Your compound (free base) has low solubility in Dichloromethane (DCM) for a reaction.

    • Solution: Add a small percentage (e.g., 1-10%) of a more polar, miscible solvent like methanol. The methanol can help break up the solute-solute hydrogen bonds, allowing the bulk DCM to solvate the molecule.

  • pH Adjustment (for Free Base): The amine groups on the piperazine ring are basic. Converting the free base into a salt in situ can dramatically increase its solubility in polar protic solvents.

    • Scenario: You need to dissolve the free base in an aqueous or alcohol-based medium for a biological assay.

    • Solution: Add a small amount of a suitable acid (e.g., HCl, acetic acid) to protonate the nitrogen atoms. This forms the corresponding salt, which is much more polar and soluble in these solvents.[6] This is effectively converting the free base to its salt form within the solution.

Q6: My compound dissolves when I heat it, but it precipitates or "crashes out" as it cools to room temperature. What is happening and how can I fix it?

Answer: This phenomenon is known as supersaturation followed by precipitation.[6] You have created a solution that holds more solute at an elevated temperature than is stable at room temperature. As the solution cools, the solubility limit decreases, and the excess solute precipitates out.[6]

Solutions:

  • Maintain Temperature: If your experimental setup allows, maintain the solution at the elevated temperature at which the compound is soluble.

  • Use a Co-solvent: The solution may be stable at room temperature if you use a slightly more polar solvent system. Try adding a co-solvent (as described in Q5) to the hot solution before cooling to see if it prevents precipitation.

  • Increase Solvent Volume: The most straightforward solution is to use a larger volume of the solvent to prepare a more dilute solution that remains below the solubility limit at room temperature.

Q7: How can I perform a systematic, small-scale solubility test to find the best solvent without wasting a lot of material?

Answer: A systematic micro-solubility test is an efficient way to screen multiple solvents.

Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh approximately 1-2 mg of your compound into several small, labeled glass vials (e.g., 1 mL HPLC vials).

  • Initial Solvent Addition: Add a small, fixed volume of the first solvent to be tested (e.g., 100 µL) to the corresponding vial. This corresponds to a high concentration (10-20 mg/mL).

  • Agitation & Observation:

    • Vortex the vial vigorously for 30-60 seconds at room temperature.

    • Visually inspect the solution against a contrasting background. If all the solid has dissolved, the compound is considered "Very Soluble" in that solvent at >10 mg/mL.

  • Second Solvent Addition (If Needed):

    • If the solid has not fully dissolved, add another portion of the solvent (e.g., 900 µL for a total volume of 1 mL). This brings the concentration down to 1-2 mg/mL.

    • Vortex again for 30-60 seconds.

    • If the solid dissolves, it is "Soluble" at >1 mg/mL.

  • Heating Step (If Needed):

    • If the solid remains, gently heat the vial in a water bath or on a heat block (e.g., to 50 °C) for 5-10 minutes.[6]

    • Vortex the warm solution and observe. Note if heating improves solubility.

  • Repeat & Record: Repeat this process for each solvent you wish to test. Record your observations ("Insoluble," "Slightly Soluble," "Soluble," "Soluble with Heat") in a table to compare results and select the optimal solvent for your experiment.

Decision Logic for Solvent Screening

Caption: Decision tree for systematic small-scale solubility testing.

References
  • ((2R,5R)-5-methylpiperazin-2-yl)methanol dihydrochloride - CAS:2349395-67-9. Abovchem.
  • Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. Benchchem.
  • 1403898-63-4|((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride. BLDpharm.
  • ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. Synthonix.
  • (Piperazin-2-yl)methanol | C5H12N2O | CID 11788288. PubChem - NIH.
  • 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride. ChemScene.
  • Addressing solubility issues of Trimethylboron-d9 in non-polar solvents. Benchchem.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research.
  • Why Do Polar And Nonpolar Substances Dissolve Differently? RevisionDojo.
  • Solubility Enhancement Methods. IJIRT.
  • Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Tutoring Blog.
  • Why can't polar substances dissolve nonpolar substances, even though they also have London dispersion forces? Reddit.

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Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Profiling: ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride vs. Free Base in Drug Discovery

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery workflows, I frequently encounter a critical decision point in the synthesis of kinase inhibitors and receptor modulators: whe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing process chemistry and early-stage drug discovery workflows, I frequently encounter a critical decision point in the synthesis of kinase inhibitors and receptor modulators: whether to utilize the free base or the dihydrochloride salt of chiral piperazine synthons.

The compound ((2R,5R)-5-Methylpiperazin-2-yl)methanol (and its dihydrochloride salt, CAS: 2349395-67-9[1]) is a highly valuable bifunctional building block. The presence of the C5-methyl and C2-hydroxymethyl groups creates a sterically differentiated environment around the two secondary amines. However, the choice of form—salt versus free base—fundamentally dictates the thermodynamic control of your reactions, the suppression of side products, and the shelf-life of the reagent.

This guide objectively compares the performance, handling, and reactivity of both forms, providing self-validating experimental protocols to ensure scientific integrity in your synthetic workflows.

Physicochemical Profiling: Salt vs. Free Base

The physical state of the piperazine synthon dictates its handling in the laboratory. Piperazine free bases are notoriously difficult to handle on the benchtop due to their hygroscopic and deliquescent nature[2].

PropertyDihydrochloride SaltFree Base
Physical State Free-flowing crystalline solidSticky, deliquescent solid/oil
Stability (Benchtop) Highly stable, non-hygroscopicProne to rapid moisture and CO₂ absorption
Solubility High in H₂O, MeOH; Low in DCM, EtOAcSoluble in DCM, THF, EtOAc, Alcohols
Nucleophilicity Dormant (requires base activation)Highly active at both N-centers
Storage Requirements Ambient temperature, standard desiccationStrict inert atmosphere (Ar/N₂), -20°C
The Causality of Degradation

Piperazine free bases act as strong nucleophiles. When exposed to the atmosphere, the free amines readily react with ambient carbon dioxide to form stable carbamates and hydrates[2]. This not only degrades the purity of the starting material but alters the stoichiometry of highly sensitive reactions. The dihydrochloride salt acts as an inherent "protecting group," protonating both nitrogens (pKa ~5.35 and 9.73)[2] and rendering them inert to atmospheric electrophiles.

G Salt ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride FreeBase Free Base Form (Reactive Amines) Salt->FreeBase Base (e.g., DIPEA) In Situ Generation Product Target Mono-Substituted Product Salt->Product One-Pot Base + Electrophile High Selectivity Carbamate Carbamate Formation (Degradation) FreeBase->Carbamate Atmospheric CO2 Moisture FreeBase->Product Electrophile Controlled Conditions

Figure 1: Stability and reactivity pathways of the piperazine synthon.

Experimental Workflows & Mechanistic Reactivity

The choice between the salt and the free base is dictated by the reaction mechanism. Below are two field-proven workflows demonstrating where each form excels.

Workflow A: Selective Mono-Alkylation (Advantage: Dihydrochloride Salt)

When performing an S_N2 alkylation or an aza-Michael addition, using the free base often results in over-alkylation, yielding symmetrically disubstituted byproducts[3]. By utilizing the dihydrochloride salt in a biphasic or heterogeneous system (e.g., MeCN with K₂CO₃), you create a "slow-release" mechanism . The base slowly deprotonates the salt in situ, keeping the instantaneous concentration of the free base low, which kinetically favors mono-substitution at the less sterically hindered nitrogen.

Step-by-Step Protocol:

  • Preparation: Suspend 1.0 eq of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride in anhydrous MeCN (0.2 M).

  • Base Addition: Add 2.5 eq of finely milled anhydrous K₂CO₃. Stir at room temperature for 15 minutes. Causality: The heterogeneous nature of K₂CO₃ ensures a controlled, gradual release of the free amine.

  • Electrophile Addition: Dropwise add 0.95 eq of the electrophile (e.g., an alkyl halide) at 0°C. Causality: Sub-stoichiometric electrophile further suppresses di-alkylation.

  • Validation: Monitor via LC-MS. The reaction should show >90% regioselectivity for the mono-alkylated product.

  • Workup: Filter the inorganic salts and concentrate the filtrate.

Workflow Step1 Weigh Dihydrochloride Salt (Benchtop Stable) Step2 Suspend in Solvent (e.g., DCM or MeCN) Step1->Step2 Step3 Add Mild Base (K2CO3) Monitor pH > 9.0 Step2->Step3 Step4 Slow Addition of Electrophile (0°C to RT) Step3->Step4 Step5 Aqueous Workup (Remove Salts) Step4->Step5

Figure 2: Workflow for selective mono-alkylation using the dihydrochloride salt.

Workflow B: Buchwald-Hartwig Cross-Coupling (Advantage: Free Base)

In transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination used extensively in modern drug discovery[4], the dihydrochloride salt is highly detrimental. The presence of two equivalents of chloride ions per molecule can coordinate with the Palladium(II) intermediate, poisoning the catalyst or competing with the aryl halide during the oxidative addition step. Here, the free base is mandatory.

Step-by-Step Protocol:

  • Preparation: In a glovebox, dissolve 1.2 eq of the piperazine free base and 1.0 eq of the aryl halide in degassed 1,4-dioxane.

  • Catalyst Loading: Add 0.05 eq of Pd₂(dba)₃ and 0.1 eq of a bulky phosphine ligand (e.g., RuPhos).

  • Base Addition: Add 2.0 eq of NaOtBu. Causality: A strong, soluble base is required to deprotonate the coordinated amine, driving reductive elimination.

  • Execution: Heat to 90°C for 4 hours under an inert atmosphere.

  • Validation: Ensure complete consumption of the aryl halide via TLC/HPLC.

Pathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineCoord Amine Coordination (Piperazine Free Base) OxAdd->AmineCoord Deprot Deprotonation (Strong Base) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 3: Buchwald-Hartwig catalytic cycle requiring the piperazine free base.

Analytical Validation: The Potentiometric Discrepancy

A common pitfall when synthesizing or purchasing the free base form is relying solely on HPLC for purity validation. Because atmospheric CO₂ and water lack chromophores, a free base sample might show >99.0% purity on HPLC, but fail to perform stoichiometrically in the reactor.

To establish a self-validating system, researchers must use potentiometric titration [5].

  • Mechanism: Dissolve 0.2 g of the free base in glacial acetic acid and titrate against 0.1N Perchloric acid (HClO₄).

  • Observation: It is common to find that an HPLC-pure free base yields an assay of only ~93% via titration[5]. This 7% mass discrepancy is entirely due to invisible atmospheric absorption (hydrates and carbamates).

References

  • ResearchGate, "Piperazine dihydrochloride vs free base reactivity", ResearchG
  • National Institutes of Health (PMC), "Simplified Procedure for General Synthesis of Monosubstituted Piperazines", NIH,
  • Wikipedia, "Piperazine", Wikimedia Found
  • MDPI, "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023", Molecules,
  • Abovchem, "((2R,5R)-5-methylpiperazin-2-yl)

Sources

Comparative

Stereochemical Divergence in Drug Design: A Comprehensive Comparison of (2R,5R) and (2S,5S)-5-Methylpiperazin-2-yl Methanol Enantiomers

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing pharmacokinetic and pharmacodynamic profiles through precise stereochemical control. The piperazine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of optimizing pharmacokinetic and pharmacodynamic profiles through precise stereochemical control. The piperazine scaffold is a privileged structure in medicinal chemistry, but its inherent conformational flexibility can lead to off-target effects. By introducing chiral centers at the 2 and 5 positions—specifically in the form of 5-methylpiperazin-2-yl methanol—we restrict this flexibility.

This guide provides an in-depth, objective comparison of the (2R,5R) and (2S,5S) enantiomers of 5-methylpiperazin-2-yl methanol, detailing their distinct roles in modern targeted therapies, the causality behind their structural advantages, and the rigorous experimental protocols required for their enantioselective resolution.

Chemical & Structural Profiling

The spatial orientation of the methyl and hydroxymethyl substituents dictates how the piperazine ring interacts with target binding pockets. While chemically identical in mass and connectivity, the enantiomers project their pharmacophores in opposite vectors, leading to entirely divergent therapeutic applications.

Table 1: Quantitative and Qualitative Comparison of Enantiomers

Property(2R,5R)-Enantiomer(2S,5S)-Enantiomer
IUPAC Name [(2R,5R)-5-methylpiperazin-2-yl]methanol[(2S,5S)-5-methylpiperazin-2-yl]methanol
Common Salt Form Dihydrochloride[1]Hydrochloride[2]
CAS Number (Salt) 2349395-67-9[1]2554776-02-0[2]
Molecular Weight (Free Base) 130.19 g/mol 130.19 g/mol
Primary Target Application KRAS G12C Inhibitors[3]SMARCA2 / DGK Inhibitors[4][5]
Receptor Interaction Vector Switch II pocket bindingE3 Ligase Linker / T-cell activation

Mechanistic Impact in Drug Discovery

The selection between the (2R,5R) and (2S,5S) configurations is never arbitrary; it is driven by the precise topological requirements of the target protein's binding site.

The (2R,5R) Enantiomer: KRAS G12C Inhibition

The (2R,5R) enantiomer has emerged as a critical building block in the synthesis of KRAS G12C inhibitors. The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. In mutant KRAS G12C, the switch II region forms a highly specific allosteric pocket. The (2R,5R) configuration optimally projects the hydroxymethyl group to form critical hydrogen bonds within this pocket, while the methyl group is directed to minimize steric clashes with the protein backbone, effectively locking the protein in its inactive GDP-bound state[3].

The (2S,5S) Enantiomer: BRM (SMARCA2) and DGK Inhibition

Conversely, the (2S,5S) enantiomer is heavily utilized in the development of bifunctional degraders (PROTACs) targeting SMARCA2 (a key component in multiple myeloma) and inhibitors of Diacylglycerol kinases (DGKs) for T-cell activation. In the context of SMARCA2 degraders, the (2S,5S) piperazine acts as a rigidified linker moiety that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (2S,5S) geometry ensures the correct spatial distance and orientation required to form a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for effective target ubiquitination and degradation[4][5].

Experimental Protocol: Enantioselective Synthesis & Resolution

In my experience optimizing chiral resolutions, attempting to separate free piperazines directly via Supercritical Fluid Chromatography (SFC) or HPLC often leads to catastrophic peak tailing. The secondary amines interact strongly with the acidic silanol groups on silica-based chiral stationary phases. Therefore, a transient Boc-protection strategy is scientifically mandatory to mask these interactions and achieve baseline separation.

Self-Validating Workflow for Chiral Resolution

Step 1: Amine Masking (Boc Protection) Causality: Triethylamine (TEA) is required to neutralize the hydrochloride salt, freeing the basic amines for nucleophilic attack on the di-tert-butyl dicarbonate (Boc2O). Masking the amines prevents hydrogen-bond-induced peak broadening during chromatography.

  • Suspend 5-methylpiperazin-2-yl methanol hydrochloride (racemate) in anhydrous methanol and cool to 0 °C in an ice bath.

  • Add 4.0 equivalents of TEA dropwise.

  • Slowly add a solution of Boc2O (3.0 equivalents) in methanol.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate to dryness. The crude bis-Boc protected intermediate is used directly in the next step.

Step 2: Chiral SFC Resolution Causality: SFC is chosen over HPLC due to the lower viscosity and higher diffusivity of supercritical CO2, allowing for faster flow rates and superior resolution. Diethylamine (DEA) is added as a basic modifier to suppress any residual secondary interactions.

  • Column: Lux C4 (20 x 250 mm, 5 µm).

  • Mobile Phase: 40% Methanol + 0.1% DEA / 60% scCO2.

  • Parameters: Flow rate at 100 mL/min, Back Pressure Regulator (BPR) at 120 bar, Column temperature at 40 °C[3].

  • Collect Peak 1 and Peak 2 separately.

Step 3: Deprotection and System Validation Causality: To ensure the protocol is a self-validating system, analytical checks must be performed before and after deprotection to guarantee that no racemization occurred during the acidic cleavage.

  • Pre-Deprotection Check: Run an aliquot of each fraction on an analytical chiral HPLC (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >99%.

  • Deprotection: Treat the pure Boc-protected fractions with 4M HCl in methanol to cleave the Boc groups.

  • Post-Deprotection Validation: Measure the specific optical rotation [α]D​ and perform Vibrational Circular Dichroism (VCD) to conclusively assign the absolute (2R,5R) and (2S,5S) stereochemistry against known standards.

Analytical Workflow Visualization

The following diagram maps the logical progression of the resolution workflow, highlighting the critical quality control gates that ensure scientific integrity.

Workflow Racemate Racemic 5-methylpiperazin-2-yl methanol (Starting Material) Protection Boc Protection (Boc2O, TEA, 0°C to RT) Racemate->Protection Amine Masking SFC Chiral SFC Resolution (Lux C4, 40% MeOH/scCO2) Protection->SFC Improved Peak Shape EnantR (2R,5R)-Enantiomer Peak 1 (ee > 99%) SFC->EnantR Resolution EnantS (2S,5S)-Enantiomer Peak 2 (ee > 99%) SFC->EnantS Resolution AppR KRAS G12C Inhibitor Synthesis Pipeline EnantR->AppR Target Binding Assays AppS SMARCA2 / DGK Inhibitor Synthesis Pipeline EnantS->AppS Target Binding Assays

Workflow detailing the Boc-protection, chiral SFC resolution, and downstream applications.

Conclusion

The choice between (2R,5R) and (2S,5S)-5-methylpiperazin-2-yl methanol is a fundamental determinant of a drug candidate's success. The (2R,5R) enantiomer provides the precise spatial geometry required to inhibit KRAS G12C, while the (2S,5S) enantiomer serves as a highly effective linker and binding moiety in SMARCA2 degraders and DGK inhibitors. By employing rigorous, self-validating resolution protocols like Boc-masking coupled with SFC, researchers can reliably isolate these crucial chiral building blocks with the high enantiomeric purity required for clinical development.

Sources

Validation

Chiral HPLC method validation for ((2R,5R)-5-Methylpiperazin-2-yl)methanol enantiomeric excess (ee)

An In-Depth Guide to Chiral HPLC Method Validation for the Enantiomeric Excess of ((2R,5R)-5-Methylpiperazin-2-yl)methanol This guide provides a comprehensive framework for the development and validation of a chiral High...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Chiral HPLC Method Validation for the Enantiomeric Excess of ((2R,5R)-5-Methylpiperazin-2-yl)methanol

This guide provides a comprehensive framework for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric excess (ee) of ((2R,5R)-5-Methylpiperazin-2-yl)methanol. As a critical chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple checklist, delving into the scientific rationale behind methodological choices and providing robust, self-validating protocols in accordance with international regulatory standards.

The Analytical Imperative: Why Chiral Purity Matters

The biological environment is inherently chiral. Consequently, enantiomers of a drug molecule can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in a worst-case scenario, harmful. For building blocks like ((2R,5R)-5-Methylpiperazin-2-yl)methanol, controlling enantiomeric purity at the source is a cornerstone of quality control in drug development. Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have stringent requirements for the control of chiral impurities.[1]

The target analyte, a substituted piperazine, presents a specific analytical challenge. As a chiral amine, it is prone to deleterious interactions with residual silanol groups on silica-based stationary phases, which can lead to poor peak shape and inaccurate quantification. Furthermore, the molecule lacks a strong chromophore, necessitating sensitive detection methods, typically at low UV wavelengths.[2]

Part 1: Strategic Method Development

A successful validation is predicated on a well-developed and robust analytical method. The cornerstone of a chiral separation is the selection of the Chiral Stationary Phase (CSP).

A Comparative Look at Chiral Stationary Phases (CSPs)

Chiral recognition on a CSP is governed by the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[3][4] For a separation to occur, there must be a sufficient difference in the stability of these complexes. For chiral amines like our target molecule, several classes of CSPs are viable candidates.

CSP ClassChiral Selector TypeMechanism of InteractionSuitability for AminesKey Considerations
Polysaccharide-Based Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric inclusion within the chiral grooves of the polysaccharide structure.[4]Excellent. Widely regarded as the most versatile and successful CSPs for a broad range of compounds, including amines.[2][5]Immobilized versions offer greater solvent compatibility. Basic additives (e.g., diethylamine) are often required to suppress silanol interactions and improve peak shape.
Crown Ether-Based Chiral crown ethers (e.g., Crownpak® CR-I (+))Complexation between the primary amine group of the analyte and the crown ether cavity.[6][7]Highly Specific. Excellent for primary amines, but requires a strongly acidic mobile phase to ensure the amine is protonated.[6][7]The use of non-volatile acidic additives can be problematic for preparative-scale separations and may not be ideal for all LC-MS applications.
Cyclofructan-Based Derivatized cyclofructans (e.g., Larihc® CF6-P)Primarily hydrogen bonding and dipole-dipole interactions.Very Good. Shows a high success rate for separating primary amines, particularly in the polar organic mode.[6]Chiral recognition can be sensitive to the choice of mobile phase additive; triethylamine is often preferred over butylamine.[6]
Recommended Starting HPLC Conditions

Based on literature for related compounds, the following conditions serve as a robust starting point for method development.[2]

  • HPLC System: Standard HPLC or UHPLC system with a UV or PDA detector.

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase.

Causality Behind Choices:

  • Mobile Phase: The polar organic mode (Acetonitrile/Methanol) is chosen for its good solvating power and compatibility with the CSP. Diethylamine (DEA), a basic additive, is crucial. It acts as a competing base, masking active silanol sites on the silica support and preventing peak tailing of the amine analyte.[6]

  • Temperature: 35 °C is selected to ensure reproducible retention times and improve column efficiency. Temperature can be a critical parameter to optimize for resolution.

  • Wavelength: 205 nm is used due to the analyte's lack of a significant chromophore, maximizing sensitivity at the lower end of the UV spectrum.[2]

G cluster_column Chiral HPLC Column cluster_analyte Analyte Mixture CSP {Chiral Stationary Phase (CSP)|Immobilized Polysaccharide} separation Separation (Different Retention Times) CSP->separation Elution R_enantiomer R-Enantiomer interaction Differential Interaction (Transient Diastereomeric Complexes) R_enantiomer->interaction S_enantiomer S-Enantiomer S_enantiomer->interaction interaction->CSP G Dev Method Development & Optimization SysSuit System Suitability Dev->SysSuit Spec Specificity SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc LOQ LOQ & LOD Lin->LOQ Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Final Finalized & Approved Validated Method Rob->Final

Sources

Comparative

Comparative Study of Piperazine vs. Pyrrolidine Chiral Auxiliaries in Drug Design

Nitrogen heterocycles are foundational to modern medicinal chemistry, with pyrrolidine and piperazine ranking among the most frequently utilized scaffolds in FDA-approved pharmaceuticals. Beyond their roles as structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitrogen heterocycles are foundational to modern medicinal chemistry, with pyrrolidine and piperazine ranking among the most frequently utilized scaffolds in FDA-approved pharmaceuticals. Beyond their roles as structural pharmacophores, these saturated rings have emerged as powerful chiral auxiliaries and asymmetric scaffolds. This guide provides an objective, data-driven comparison of piperazine and pyrrolidine in asymmetric drug design, detailing their mechanistic differences, comparative performance, and validated experimental protocols.

Structural and Mechanistic Paradigms

The choice between a pyrrolidine and a piperazine scaffold fundamentally alters the stereoelectronic environment of a reaction, dictating the success of chiral induction.

Pyrrolidine: Pseudorotation and Steric Shielding

The five-membered pyrrolidine ring is characterized by its conformational flexibility, rapidly interconverting between envelope and half-chair conformations via pseudorotation. In asymmetric synthesis, C2​ -symmetric 2,5-disubstituted pyrrolidines or auxiliary-bound pyrrolidines (e.g., Oppolzer's sultam derivatives) are highly privileged[1]. The primary mechanistic advantage lies in the intense steric shielding provided by substituents adjacent to the nitrogen. This effectively blocks one face of reactive intermediates (such as enamines or iminium ions), forcing incoming electrophiles or dipoles to approach from the unhindered face, thereby ensuring high enantioselectivity1[1].

Piperazine: Rigid Chair and Dual Nitrogen Handles

In contrast, the six-membered piperazine ring predominantly adopts a rigid chair conformation. Its defining feature is the presence of two nitrogen atoms ( N1​ and N4​ ), allowing for orthogonal protection and dual functionalization. However, this distal nitrogen introduces complex electronic effects. For example, during asymmetric α -lithiation, the distal N -alkyl group unexpectedly accelerates the deprotonation rate compared to pyrrolidine by an order of magnitude[2]. Yet, this same electronic environment can erode enantioselectivity with slow-trapping electrophiles, necessitating advanced "diamine switch" strategies to maintain high stereocontrol 2[2].

Comparative Performance Data

The following table summarizes the quantitative performance of both scaffolds across key asymmetric transformations utilized in drug discovery.

ScaffoldReaction TypeChiral Source / CatalystYield (%)Enantiomeric Excess (ee %)Key Strategic Advantage
Pyrrolidine 1,3-Dipolar CycloadditionOppolzer's Sultam Auxiliary85%>99% (post-cleavage)Highly scalable; auxiliary is easily recovered and reused[3].
Pyrrolidine Asymmetric Lithiation s -BuLi / (-)-Sparteine82%96%Broad electrophile tolerance due to predictable steric shielding[1].
Piperazine α -Lithiation-Trapping s -BuLi / (+)-Sparteine90%91 - 95%Direct functionalization without ring fragmentation[2].
Piperazine Asymmetric Allylic AlkylationPd / Chiral Ligand88%94%Enables access to complex α -tertiary stereocenters[4].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol A: Asymmetric α -Lithiation–Trapping of N-Boc Piperazine

Objective: Direct enantioselective functionalization of the piperazine core to yield (S,S)- α -substituted derivatives. Causality Focus: The distal N -alkyl group prevents the ring-fragmentation commonly seen in unoptimized diamines, while strict temperature control ensures the organolithium intermediate remains configurationally stable[2].

  • Preparation: Dissolve N -Boc-4-alkylpiperazine (1.0 equiv) and (+)-sparteine surrogate (1.2 equiv) in anhydrous toluene under an argon atmosphere.

  • Deprotonation: Cool the reaction vessel to -78 °C. Add s -BuLi (1.2 equiv) dropwise. Causality: The low temperature is critical to prevent the inversion of the chiral carbanion.

  • In Situ Validation: Monitor the deprotonation progress using in situ IR spectroscopy by tracking the disappearance of the starting Boc carbonyl stretch and the appearance of the lithiated intermediate stretch.

  • Electrophilic Trapping: Slowly introduce the electrophile (e.g., dimethyl sulfate). Expert Insight: If utilizing a sterically hindered, slow-trapping electrophile, employ the "Diamine Switch" strategy (using a less hindered chiral ligand) to prevent the erosion of enantiomeric excess[2].

  • Quenching & Isolation: Quench the reaction with methanol after 2 hours. Extract with diethyl ether, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

  • Verification: Determine the final enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Chiral Auxiliary-Directed 1,3-Dipolar Cycloaddition (Pyrrolidine Synthesis)

Objective: Enantioselective construction of a 3,4-syn substituted pyrrolidine moiety, a key fragment in the synthesis of the JAK1 inhibitor Upadacitinib 3[3]. Causality Focus: The bulky chiral auxiliary completely shields the re-face of the dipolarophile, dictating a si-face approach by the dipole.

  • Auxiliary Coupling: Covalently link Oppolzer's bornane-10,2-sultam to a pent-2-enoate derivative using DCC/DMAP in dichloromethane to form the chiral dipolarophile.

  • Cycloaddition Setup: Dissolve the sultam-bound dipolarophile (1.0 equiv) and the azomethine ylide precursor ( N -benzyl-1-methoxy- N -((trimethylsilyl)methyl)methanamine, 1.5 equiv) in a 1:1 EtOAc/THF solvent mixture.

  • Catalysis: Add Trifluoroacetic acid (TFA, 0.1 equiv) at 0 °C. Causality: TFA acts as a critical catalyst to trigger the formation of the reactive azomethine ylide dipole from the stable precursor[3].

  • Reaction & Validation: Stir for 5–6 hours at room temperature. Validate the diastereomeric ratio (dr) by integrating the 1H NMR signals of the crude reaction mixture.

  • Cleavage: Cleave the chiral auxiliary using LiOH in THF/ H2​O . Extract the aqueous layer to isolate the enantioenriched pyrrolidine.

  • Auxiliary Recovery: Filter the precipitated chiral sultam, which can be recovered with >90% efficiency for subsequent synthetic cycles.

Visualizations & Logical Workflows

Pathway A N-Boc Piperazine B s-BuLi / (-)-Sparteine -78°C A->B Deprotonation C Chiral Organolithium Intermediate B->C Chiral Induction D Electrophilic Trapping C->D Substitution E Enantioenriched Piperazine D->E High ee%

Fig 1: Mechanistic workflow for asymmetric lithiation-trapping of N-Boc piperazines.

Selection Start Select Chiral Scaffold Q1 Dual orthogonal functionalization? Start->Q1 Pip Piperazine Scaffold Q1->Pip Yes Q2 High conformational flexibility needed? Q1->Q2 No Pyr Pyrrolidine Scaffold Q2->Pyr Yes

Fig 2: Decision matrix for selecting between piperazine and pyrrolidine scaffolds.

Strategic Decision Framework

When designing a synthetic route for a novel drug candidate, the choice between these two privileged scaffolds should be guided by the target's structural demands:

  • Select Pyrrolidine when the synthetic route benefits from robust, highly predictable steric shielding (e.g., using Oppolzer's sultam or proline-derived catalysts) and when the final pharmacophore requires the conformational dynamics of pseudorotation to maximize binding affinity within a target pocket[3],[1].

  • Select Piperazine when the target molecule requires a rigid, well-defined spatial vector (chair conformation) and when the synthetic strategy demands the orthogonal functionalization of two distinct nitrogen handles, such as in the development of complex α -tertiary imatinib analogs[4],[2].

References

  • Coldham, I., et al. "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent." Journal of the American Chemical Society (ACS Publications). 2

  • Sampath, M., et al. "Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition." Organic Process Research & Development (ACS Publications). 3

  • Korch, K. M., et al. "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation." PMC - NIH. 4

  • Selected Authors. "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines." PMC - NIH. 1

Sources

Validation

A Senior Application Scientist's Guide to Validating LC-MS Purity Data for Novel Pharmaceutical Compounds like CAS 2349395-67-9

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent purity analysis to ensure that any impurities are identified and controlled to acceptable levels.[1][2] For novel compounds, such as the one designated by CAS Number 2349395-67-9, establishing a robust and validated analytical method for purity determination is a critical first step in the journey from laboratory to clinic.

This guide provides an in-depth framework for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for purity assessment. As a highly sensitive and specific technique, LC-MS is exceptionally well-suited for characterizing new chemical entities (NCEs).[3][4] We will delve into the causality behind experimental choices, present a self-validating protocol grounded in international guidelines, and compare the LC-MS approach with viable alternatives.

A note on CAS 2349395-67-9: As of this writing, detailed public information on this specific compound is not available. Therefore, this guide will proceed by using it as a representative example of a novel small molecule, providing a universally applicable methodology for any such compound.

Part 1: The Gold Standard - A Validated LC-MS Purity Method

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of modern pharmaceutical analysis, combining the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[3] This combination allows for the confident identification and quantification of the main compound and its potential impurities, even at trace levels.[1][4]

The "Why": Rationale for Method Development Choices

Before validation can begin, a suitable method must be developed. The goal is to achieve optimal separation of the main peak from all potential impurities (process-related, degradants, etc.) with good peak shape and sensitivity.

  • Column Chemistry: A reversed-phase C18 column is the workhorse for small molecules, chosen for its versatility in retaining non-polar to moderately polar compounds. The selection of particle size (e.g., sub-2 µm for UHPLC) is a trade-off between efficiency (resolution) and backpressure.[1]

  • Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is standard. The acid serves to protonate the analyte, improving peak shape and enhancing ionization efficiency for positive-ion mode mass spectrometry.

  • Mass Spectrometry Parameters: Electrospray Ionization (ESI) is the most common source for small molecules. The method will involve a full scan to identify the molecular ion of CAS 2349395-67-9 and any impurities, followed by Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to achieve maximum sensitivity and specificity.[5]

Experimental Workflow for LC-MS Method Validation

The following workflow outlines the logical progression for validating an LC-MS purity method, grounded in the principles of the ICH Q2(R1) guideline.[6][7][8]

LC_MS_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2 R1) cluster_report Phase 3: Documentation Dev Method Development & Optimization (Column, Mobile Phase, MS Tuning) SST_Dev System Suitability Criteria Definition (e.g., Tailing Factor, Resolution) Dev->SST_Dev Specificity Specificity / Selectivity (Forced Degradation, Blank Analysis) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Establishes Foundation Report Final Validation Report Generation Specificity->Report Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report QL Quantitation Limit (QL) (S/N Ratio > 10) Precision->QL Precision->Report Robustness Robustness (Varying Flow, Temp, pH) QL->Robustness QL->Report Robustness->Report Analytical_Technique_Comparison center Purity Analysis for NCEs LCMS LC-MS center->LCMS High Sensitivity & Specificity UPLCUV UHPLC-UV center->UPLCUV Robust & Routine QC GCMS GC-MS center->GCMS Volatile Impurities & Residual Solvents qNMR qNMR center->qNMR Absolute Quantification (No Standard Needed) LCMS->UPLCUV Complementary LCMS->GCMS Orthogonal

Caption: Comparison of Key Purity Analysis Techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC/UHPLC-UV)
  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorbance of UV-Vis light by the analyte.

  • Advantages: HPLC is considered a gold standard for its precision and versatility in separating complex mixtures. [1]It is generally more robust, less expensive, and simpler to operate than LC-MS, making it ideal for routine quality control (QC) environments.

  • Limitations: It lacks the specificity of mass spectrometry. Co-eluting impurities without a chromophore or with a similar UV spectrum to the API may go undetected. It cannot provide molecular weight information, making impurity identification challenging. [9]

Gas Chromatography (GC)
  • Principle: Suited for volatile and semi-volatile compounds, GC separates analytes in a gaseous mobile phase. Detection is often by Flame Ionization (FID) or Mass Spectrometry (MS). [1]* Advantages: The ideal method for analyzing residual solvents, which are critical process-related impurities that must be controlled. GC-MS provides high sensitivity and specificity for volatile compounds. [2]* Limitations: Not applicable to non-volatile or thermally unstable compounds like many APIs, including potentially CAS 2349395-67-9, without derivatization.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: NMR spectroscopy provides detailed structural information. [1]In its quantitative form (qNMR), the signal intensity is directly proportional to the number of nuclei, allowing for concentration determination without a reference standard of the analyte itself (using a certified internal standard).

  • Advantages: A primary ratio method that can assign purity without requiring a synthesized standard of the specific impurity. It is non-destructive and highly accurate for determining the absolute purity of a reference standard.

  • Limitations: Significantly lower sensitivity compared to LC-MS, making it unsuitable for trace impurity analysis. The instrumentation is expensive, and data analysis requires specialized expertise.

Table 2: Comparative Guide to Purity Analysis Techniques

FeatureLC-MSUHPLC-UVGC-MSqNMR
Primary Use Case Broad applicability, trace analysis, impurity IDRoutine QC, content uniformity, dissolutionResidual solvents, volatile impuritiesReference standard certification, absolute purity
Sensitivity Very High (pg-fg)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Specificity Very High (Mass-based)Moderate (Chromatography-based)Very High (Mass-based)High (Structure-based)
Molecular Info Molecular Weight & FragmentationNone (UV Spectrum)Molecular Weight & FragmentationFull Molecular Structure
Quantitation Relative (requires standard)Relative (requires standard)Relative (requires standard)Absolute (primary method)
Key Advantage Universal detector with high sensitivityRobustness, cost-effectiveEssential for volatile impuritiesNo analyte-specific standard needed
Key Limitation Matrix effects, instrument complexityCo-elution risk, no structural infoLimited to volatile/thermostable analytesLow sensitivity

Conclusion

Validating an LC-MS method for the purity of a novel compound like CAS 2349395-67-9 is a meticulous but essential process that underpins the entire drug development program. By following a structured approach guided by ICH Q2(R1) principles, researchers can build a robust, reliable, and defensible analytical procedure. This involves not only executing the validation experiments for specificity, linearity, accuracy, precision, and robustness but also understanding the scientific rationale behind each step.

While LC-MS stands as the premier tool for this task due to its unparalleled sensitivity and specificity, a truly comprehensive purity profile is often achieved by integrating orthogonal techniques like UHPLC-UV for routine control and GC-MS for volatile impurities. This multi-faceted approach ensures that the final drug substance is well-characterized, meeting the stringent quality standards required for ensuring patient safety and product efficacy.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Gorin, S. V., et al. (2024). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Comparative

Benchmarking Synthetic Routes for ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

Executive Summary & Chemical Context The compound ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2349395-67-9) has emerged as a critical chiral building block in modern medicinal chemistry 1. It is promin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2349395-67-9) has emerged as a critical chiral building block in modern medicinal chemistry 1. It is prominently featured in the synthesis of advanced targeted therapeutics, including atropisomeric KRAS G12C inhibitors and SMARCA2/4 protein degraders 2.

Isolating this compound as a dihydrochloride salt is a deliberate design choice: the free base is a hygroscopic oil prone to oxidative degradation and atmospheric CO₂ absorption. The dihydrochloride form ensures long-term stability, highly crystalline handling properties, and precise stoichiometric control during subsequent cross-coupling or amidation reactions.

This guide objectively benchmarks the two primary synthetic pathways used to generate this chiral piperazine, providing actionable, field-proven protocols for process chemists and drug development professionals.

Mechanistic Benchmarking of Synthetic Routes

Route A: The Diketopiperazine (DKP) Reduction (Classical Approach)

Historically, chiral substituted piperazines were synthesized by coupling two amino acids (e.g., D-Alanine and D-Serine derivatives) to form a dipeptide, which is then cyclized into a diketopiperazine (DKP).

  • The Causality of Failure at Scale: While this route reliably establishes the (2R,5R) stereocenters from the chiral pool, the subsequent reduction of the two amide bonds typically requires harsh reagents like Lithium Aluminum Hydride (LiAlH₄). At scale, LiAlH₄ generates voluminous, insoluble aluminum salts during the Fieser workup. Because the highly polar piperazine product easily coordinates with these salts, severe yield attrition occurs. Furthermore, the harsh thermal conditions required for complete DKP reduction often lead to partial epimerization.

Route B: NaBH₄/I₂ Reduction of Piperazine-2-carboxylate (Modern Scalable Approach)

A more robust approach utilizes the pre-formed chiral scaffold, starting from (2R,5R)-1,4-bis(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid (or its ester).

  • The Causality of Reagent Selection: Direct reduction using Borane-THF (BH₃·THF) often results in incomplete conversion and moderate purity due to the formation of highly stable borane-amine adducts. To circumvent this, process chemists utilize a Sodium Borohydride (NaBH₄) and Iodine (I₂) system. The dropwise addition of I₂ to NaBH₄ generates diborane in situ in a controlled, highly reactive manner. This ensures complete reduction of the carboxylic acid/ester to the alcohol while maintaining pristine stereochemical integrity 3.

Quantitative Route Comparison

The following table summarizes the performance metrics of both routes based on process-scale optimization data.

Performance MetricRoute A: DKP ReductionRoute B: NaBH₄/I₂ Reduction
Overall Yield 30% – 45%65% – 80%
Stereochemical Integrity (ee%) ~92% (Risk of epimerization)>98% (Stereoretentive)
Scalability Poor (Exothermic, Al-salt trapping)Excellent (Controlled gas evolution)
Key Reagents LiAlH₄, THFNaBH₄, I₂, THF, HCl
Downstream Purification Column Chromatography requiredDirect Crystallization
Cost Efficiency at >1kg LowHigh

Process Flow Visualization

SyntheticRoutes A_Start D-Ala + D-Ser Derivatives A_DKP Diketopiperazine (DKP) Cyclization A_Start->A_DKP A_Red LiAlH4 Reduction (Harsh, low yield) A_DKP->A_Red Product ((2R,5R)-5-Methylpiperazin-2-yl) methanol dihydrochloride A_Red->Product B_Start (2R,5R)-Piperazine- 2-carboxylic acid B_Red NaBH4 / I2 Reduction (In situ Diborane) B_Start->B_Red B_Deprot HCl / MeOH Salt Formation B_Red->B_Deprot B_Deprot->Product

Fig 1: Comparative workflow of DKP reduction vs. NaBH4/I2 reduction strategies.

Validated Experimental Protocol: The NaBH₄/I₂ Reduction Pathway

This protocol is engineered as a self-validating system. Visual cues (gas evolution, precipitation) and specific In-Process Controls (IPCs) are embedded to ensure the operator can verify success at each node.

Step 1: In Situ Diborane Reduction

Objective: Reduce the carboxylic acid to the primary alcohol without disturbing the chiral centers.

  • Setup: Charge a jacketed reactor with (2R,5R)-1,4-bis(tert-butoxycarbonyl)-5-methylpiperazine-2-carboxylic acid (1.0 equiv) and anhydrous THF (15 volumes) under an inert N₂ atmosphere.

  • Reagent Addition: Add NaBH₄ (6.0 equiv) portion-wise at 15–25 °C. Causality: Excess hydride is required because the carboxylic acid will consume 1 equivalent of hydride simply to form the carboxylate salt, evolving H₂ gas.

  • Activation: Heat the suspension to 50 °C. Dissolve Iodine (I₂, 2.5 equiv) in THF (5 volumes) and add dropwise over 2 hours. Causality: Iodine oxidizes the borohydride to form diborane (B₂H₆) in situ. The dropwise addition controls the highly exothermic reaction and prevents thermal runaway.

  • IPC: Stir at 65 °C for 18 hours. Pull an aliquot, quench with MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (M+H) is <1%.

Step 2: Boron-Adduct Quenching

Objective: Safely destroy residual diborane and break the stable boron-nitrogen complexes.

  • Quench: Cool the reactor to 10 °C. Slowly add Methanol (5 volumes). Causality: MeOH reacts with unreacted diborane to form trimethyl borate, releasing H₂ gas. Wait until bubbling ceases to validate complete quenching.

  • Complex Cleavage: Add 12 M aqueous HCl (5 volumes) and heat to 60 °C for 2 hours. Causality: Borane forms tight Lewis acid-base adducts with the piperazine nitrogens. Heating in strong aqueous acid hydrolyzes these adducts, freeing the amine 3.

Step 3: Global Deprotection and Salt Isolation

Objective: Remove the Boc groups and isolate the target molecule as a high-purity dihydrochloride salt.

  • Deprotection: The addition of 12 M HCl in the previous step simultaneously initiates the cleavage of the N-Boc protecting groups. Monitor via LC-MS until the intermediate mono-Boc and bis-Boc species are completely consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove THF and MeOH. Co-evaporate with Isopropanol (IPA) twice to remove residual water.

  • Crystallization: Suspend the resulting crude oil in a mixture of Ethanol/Ethyl Acetate (1:4). Stir at 0 °C for 4 hours. The ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride will precipitate as a white, crystalline solid.

  • Validation: Filter and dry under a vacuum. Verify purity via ¹H NMR (D₂O) and chiral HPLC. The absence of a singlet at ~1.4 ppm in the NMR confirms complete Boc removal.

References

  • Vertex Pharmaceuticals Incorporated. (2021). Brm targeting compounds and associated methods of use. (Patent No. WO2021252666A1). World Intellectual Property Organization. 2

  • Fell, J. B., et al. (2021). Exploration of a Nitromethane-Carbonylation Strategy during Route Design of an Atropisomeric KRASG12C Inhibitor. The Journal of Organic Chemistry, ACS Publications. 3

  • BLD Pharmatech. (2026). ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride - Product Specifications (CAS: 2349395-67-9). BLDpharm Catalog.1

Sources

Safety & Regulatory Compliance

Safety

((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride proper disposal procedures

Operational Guide: Safe Handling and Disposal of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

As a Senior Application Scientist, I have designed this operational guide to provide researchers and drug development professionals with the mechanistic reasoning behind the safe handling and disposal of ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride. True laboratory safety extends beyond following steps; it requires an understanding of chemical causality and the implementation of self-validating protocols.

This chiral piperazine derivative is a critical building block in pharmaceutical synthesis. However, its specific chemical structure—a piperazine core paired with a dihydrochloride salt—presents unique corrosive, sensitizing, and environmental risks that dictate strict disposal logistics[1].

Chemical Hazard Profile & Causality

To design an effective disposal plan, we must first understand the intrinsic properties of the molecule. The hazards of this compound are driven by two main structural features:

  • The Dihydrochloride Salt: This makes the compound highly hygroscopic[2]. Upon contact with ambient moisture or mucous membranes, it dissociates to form localized acidic micro-environments, leading to severe irritation[1].

  • The Piperazine Core: Substituted piperazines are documented skin and respiratory sensitizers. Inhalation of dust can trigger asthma-like symptoms, and prolonged skin contact can lead to allergic dermatitis[3],[4].

Table 1: Quantitative Hazard Data & Operational Implications

Property / HazardGHS ClassificationMechanistic CausalityOperational Disposal Implication
Physical State Solid (Hygroscopic)Absorbs moisture to form acidic hydrates[2].Must be disposed of in sealed, desiccated secondary containers to prevent degradation.
Aqueous pH Acidic (< 3.0)Complete dissociation of 2 moles of HCl per mole of compound.Aqueous waste streams require mandatory neutralization prior to consolidation.
Skin/Eye Irritation H315, H319Acidic nature and amine nucleophilicity disrupt lipid bilayers[1].Nitrile double-gloving and chemical safety goggles are non-negotiable[5].
Sensitization H317, H334Piperazine core acts as a hapten, triggering immune responses[4].Avoid all aerosolization; handle powders exclusively in a Class II biological safety cabinet or fume hood.
Combustion Toxic Gas GenerationNitrogen atoms in the ring oxidize at high temperatures[6].Incineration must occur in RCRA-compliant facilities equipped with NOx scrubbers[6].

Waste Segregation & Disposal Workflows

Proper disposal requires separating waste streams based on their physical state to prevent dangerous cross-reactions. The Environmental Protection Agency (EPA) strictly prohibits the disposal of hazardous pharmaceutical intermediates down the drain (Sewer Ban)[7].

DisposalWorkflow Waste_Gen Waste Generation ((2R,5R)-5-Methylpiperazin-2-yl)methanol 2HCl State Assess Waste State Waste_Gen->State Solid Solid Powder / Contaminated PPE State->Solid Dry Aqueous Aqueous Solution / Reaction Mother Liquor State->Aqueous Liquid Package Seal in Compatible Secondary Container Solid->Package Neutralize Neutralize to pH 6-8 (Avoid Exothermic Runaway) Aqueous->Neutralize Drain Sewer Disposal (STRICTLY PROHIBITED) Aqueous->Drain DO NOT DO THIS Neutralize->Package EHS EHS / RCRA-Compliant Incineration Package->EHS

Decision tree for the safe segregation and disposal of piperazine dihydrochloride waste.

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . A protocol is only scientifically sound if it contains built-in checks to confirm that the hazard has been mitigated before moving to the next step.

Protocol A: Solid Waste & Contaminated PPE Disposal

Use this protocol for expired bulk powders, contaminated weighing paper, and used gloves.

  • Containment: Sweep unused solid material using non-sparking tools to prevent dust aerosolization[1]. Place the solid waste into a High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to the acidic nature of the dihydrochloride salt, whereas standard metal bins will rapidly corrode.

  • Desiccation: Add a commercial silica gel packet to the secondary container before sealing.

    • Causality: Because the compound is hygroscopic, absorbing ambient moisture inside the waste bin can lead to localized acidic "sweating" that degrades the primary container over time[2].

  • Validation Step: Inspect the seal of the HDPE container. If the container walls remain rigid and show no signs of condensation or warping after 24 hours, the desiccation is successful, and the waste is stable for Environmental Health and Safety (EHS) pickup.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Solid Waste - Piperazine Dihydrochloride Derivative (Corrosive/Sensitizer)."

Protocol B: Aqueous Waste Neutralization

Use this protocol for post-reaction mother liquors or aqueous washes.

  • Initial Assessment: Transfer the aqueous waste to a large beaker inside a fume hood. Measure the initial pH. Expect a highly acidic reading (pH 2-3) due to the dissociated HCl.

  • Neutralization: Slowly add 1M Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring.

    • Causality: The acid-base neutralization of the dihydrochloride salt is exothermic. Slow addition prevents localized boiling, splattering, and the dangerous release of piperazine vapors.

  • Validation Step: Test the solution with a calibrated pH probe. The system is self-validated as safe for transport ONLY when the pH remains stable between 6.5 and 7.5 for 5 continuous minutes without further base addition. This confirms the complete cessation of acid-base reactivity.

  • Consolidation: Transfer the neutralized, room-temperature solution to a designated aqueous hazardous waste carboy and schedule an EHS pickup[5].

Protocol C: Emergency Spill Management
  • Isolation & PPE: Evacuate personnel not wearing proper PPE. Don a NIOSH-approved respirator (N95 or P100) if bulk powder is spilled outside a fume hood[5].

  • Absorption: Cover the spill with an inert absorbent material such as dry sand or vermiculite[3].

    • Causality: Never use combustible materials like sawdust. Piperazine derivatives can decompose under heat, and mixing strong acidic salts with organic combustibles creates a fire hazard[6].

  • Collection: Sweep the absorbed mixture into a hazardous waste bag, wash the spill area with a mild alkaline soap to neutralize residual micro-crystals, and rinse with water[6].

Regulatory Alignment & Final Destruction

Once handed over to your institution's EHS department, the waste must be managed according to the Resource Conservation and Recovery Act (RCRA). Because piperazine derivatives produce toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas upon combustion, the final destruction must occur via high-temperature incineration in a licensed facility equipped with specialized gas scrubbers[3],[6]. Under no circumstances should this compound be treated as general refuse or disposed of via municipal sewer systems[7].

References

  • Hazardous Substance Fact Sheet: Piperazine. New Jersey Department of Health. Retrieved from: [Link]

  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency (EPA). Retrieved from: [Link]

Sources

Handling

Personal protective equipment for handling ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride

Comprehensive Safety and Handling Protocol for ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride As a Senior Application Scientist, I recognize that the safe handling of chiral building blocks is foundational to r...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Protocol for ((2R,5R)-5-Methylpiperazin-2-yl)methanol Dihydrochloride

As a Senior Application Scientist, I recognize that the safe handling of chiral building blocks is foundational to reproducible drug development. ((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride (CAS: 2349395-67-9) is a highly functionalized piperazine derivative used extensively in organic synthesis and medicinal chemistry.

While its structural features make it an excellent pharmacophore, they also dictate specific physicochemical hazards. This guide bypasses generic safety advice to provide you with field-proven, causality-driven operational protocols designed for maximum safety and laboratory efficiency.

Physicochemical Hazard Causality (The "Why" Behind the Safety)

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The free base form of piperazine is highly alkaline and volatile. However, this specific compound is supplied as a dihydrochloride salt .

  • Hygroscopicity & Aerosolization: The dihydrochloride salt is a stable, crystalline powder, but it is highly hygroscopic. When agitated, it forms a fine micro-dust that easily aerosolizes [1].

  • Localized Acidity: While the powder is dry, it is relatively inert. However, upon contact with biological moisture (sweat, tears, or mucosal membranes in the respiratory tract), the salt rapidly dissociates. This creates a highly localized acidic environment combined with the inherent biological reactivity of the piperazine ring, leading to acute irritation [2].

  • Sensitization: Piperazine derivatives are documented respiratory and dermal sensitizers. Repeated exposure to micro-doses of aerosolized dust can trigger occupational asthma or allergic contact dermatitis [3].

Table 1: Hazard Profile and Operational Implications

Property / HazardGHS ClassificationOperational Implication (Causality)
Physical State Solid (Fine Powder)High risk of aerosolization; mandates draft-controlled environments.
pH (Aqueous) Acidic (< 4.0)Corrosive to mucous membranes; mandates strict eye protection.
Skin Irritation Category 2 (H315)Direct contact causes dermatitis; mandates chemical-resistant barriers.
Eye Irritation Category 2 (H319)Dissolution in tear film causes severe damage; mandates unvented goggles.
Sensitization Category 1 (H317, H334)Immune response trigger; mandates respiratory protection and wet-cleaning.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "benchtop" PPE. The handling of piperazine dihydrochloride salts requires a targeted barrier strategy to prevent dust inhalation and moisture-activated dermal burns.

  • Eye Protection: Unvented Chemical Splash Goggles.

    • Causality: Standard safety glasses with side shields do not protect against airborne micro-dust. Unvented goggles prevent dust from settling into the tear film where it would rapidly dissolve into an acidic irritant.

  • Hand Protection: Double-Gloving with Nitrile (Outer layer ≥ 5 mil thickness).

    • Causality: Nitrile provides superior chemical resistance to amine salts compared to latex. Double-gloving allows you to shed the outer contaminated layer immediately after weighing, preventing cross-contamination of your laboratory instruments.

  • Body Protection: Knee-length, fluid-resistant laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through trace powder on the balance. Ensure the coat is fully buttoned to protect the neck and chest from static-clinging dust.

  • Respiratory Protection: N95 or P100 Particulate Respirator.

    • Causality: Required only if handling outside of a certified fume hood (which is highly discouraged). The respirator traps the hygroscopic particulates before they can reach the sensitizable tissues of the lower respiratory tract.

Operational Workflow: Precision Weighing and Handling

The following self-validating protocol ensures that the chemical remains contained from the moment the vial is opened to the point of complete solubilization.

Step-by-Step Methodology:

  • Environmental Equilibration: If the compound is stored at 4°C, allow the sealed vial to equilibrate to room temperature for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, causing the hygroscopic salt to clump and degrade.

  • Engineering Control Setup: Conduct all open-container operations inside a Chemical Fume Hood with a verified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation (Critical): Dihydrochloride powders are highly prone to static charge, causing them to "jump" from spatulas. Use an anti-static zero-stat gun on the weighing boat and the analytical balance before transfer.

  • Transfer Mechanics: Use a disposable, anti-static polypropylene spatula. Avoid metal spatulas, which can carry static charges and potentially introduce trace metal contamination into sensitive catalytic workflows.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Dissolve the weighed solid in your target solvent (e.g., methanol, DMSO, or buffered aqueous solution) inside the fume hood. Once in solution, the aerosolization hazard is eliminated, and the vial can be safely capped and moved to the bench.

G N1 Hazard Assessment & PPE Donning N2 Engineering Controls (Fume Hood Setup) N1->N2 Verify N3 Static Mitigation & Weighing N2->N3 Execute N4 Solubilization (In-Hood) N3->N4 Transfer N5 Decontamination & Waste Disposal N4->N5 Complete

Figure 1: End-to-end operational workflow for handling piperazine dihydrochloride derivatives.

Spill Response and Disposal Plan

A spill of a sensitizing powder requires immediate, methodical action to prevent the dust from becoming airborne.

Minor Spill Protocol (< 50g):

  • Isolate & Escalate: Immediately halt work. Ensure your unvented goggles and respirator are securely in place.

  • Prohibit Dry Sweeping: Never use a brush or dry paper towel to sweep the powder. This will instantly aerosolize the sensitizing dust.

  • The Wet-Containment Method:

    • Take a highly absorbent paper towel and dampen it with water or a mild alkaline buffer (like 5% sodium bicarbonate) to neutralize the acidic salt.

    • Gently lay the damp towel over the powder to trap it.

  • Collection: Carefully fold the towel inward, trapping the dissolved/dampened chemical inside. Place it directly into a hazardous waste bag.

  • Decontamination: Wash the spill surface thoroughly with soap and water to remove residual acidic salts, followed by a final wipe with 70% ethanol or isopropanol to dry the surface.

Waste Disposal: All contaminated PPE (outer gloves, disposable spatulas) and spill cleanup materials must be placed in a sealed, clearly labeled hazardous waste container. Dispose of as "Halogenated Organic Solid Waste" (due to the chloride content) in accordance with your institutional Environmental Health and Safety (EHS) guidelines.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride
Reactant of Route 2
((2R,5R)-5-Methylpiperazin-2-yl)methanol dihydrochloride
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